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3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium Documentation Hub

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  • Product: 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium
  • CAS: 1314916-69-2

Core Science & Biosynthesis

Foundational

Technical Guide: NNN-Pyridine-N-Oxide – Identification, Synthesis, and Metabolic Significance

Topic: CAS number and IUPAC nomenclature for NNN-pyridine-N-oxide Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary NNN-pyridine-N-oxide (N'-Ni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number and IUPAC nomenclature for NNN-pyridine-N-oxide Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

NNN-pyridine-N-oxide (N'-Nitrosonornicotine-1-N-oxide) is a critical metabolite of N-nitrosonornicotine (NNN), one of the most abundant and potent tobacco-specific nitrosamines (TSNAs). In the context of toxicology and drug metabolism, this compound represents a pivotal "detoxification biomarker." Unlike the


-hydroxylation pathway which bioactivates NNN into DNA-alkylating agents, pyridine-N-oxidation renders the molecule less tumorigenic and more hydrophilic, facilitating urinary excretion.

This guide provides an authoritative reference for the chemical identity, synthesis, and metabolic profiling of NNN-pyridine-N-oxide, designed for researchers investigating TSNA carcinogenesis and metabolic diversion strategies.

Chemical Identity & Nomenclature[1][2][3][4][5]

The precise identification of NNN-pyridine-N-oxide is complicated by the chirality of its precursor (nicotine/nornicotine) and the rotamerism of the nitroso group. The data below prioritizes the biologically relevant (S)-enantiomer derived from natural tobacco alkaloids.

Core Identifiers
ParameterDetail
Common Name NNN-pyridine-N-oxide
Synonyms N'-Nitrosonornicotine-1-N-oxide; (S)-3-(1-Nitrosopyrrolidin-2-yl)pyridine 1-oxide
CAS Registry Number 75195-76-5 (S-enantiomer) 1314916-69-2 (racemate)
IUPAC Name 3-[(2S)-1-nitroso-2-pyrrolidinyl]pyridine 1-oxide
Molecular Formula C

H

N

O

Molecular Weight 193.20 g/mol
SMILES [O-][n+]1cccc(c1)[C@@H]2N(N=O)CCC2
Structural Characteristics

The molecule exhibits E/Z isomerism due to the restricted rotation of the N-N bond in the nitrosamine group. In solution (NMR analysis), it typically exists as a mixture of these rotamers (approx. 60:40 ratio), which complicates chromatographic separation but is a standard feature of nitrosamine analysis.

Metabolic Pathway & Biological Significance[7][8]

Understanding the formation of NNN-pyridine-N-oxide is essential for interpreting NNN toxicity. The metabolism of NNN bifurcates into activation (carcinogenic) and detoxification (clearance) pathways.

The Metabolic Fork
  • 
    -Hydroxylation (Activation):  Cytochrome P450 enzymes (primarily CYP2A6 in humans) hydroxylate the pyrrolidine ring at the 2' or 5' positions. This leads to unstable intermediates that decompose into diazonium ions, capable of alkylating DNA and causing mutations.[1]
    
  • Pyridine-N-Oxidation (Detoxification): Oxidation of the pyridine nitrogen yields NNN-pyridine-N-oxide. This metabolite is significantly less tumorigenic than NNN and serves as a terminal product for excretion.

Pathway Visualization

The following diagram illustrates the competitive metabolism of NNN.

NNN_Metabolism cluster_activation Bioactivation (Carcinogenic) cluster_detox Detoxification (Clearance) NNN N'-Nitrosonornicotine (NNN) AlphaOH 2'- or 5'-Hydroxy-NNN (Unstable Hemiaminals) NNN->AlphaOH CYP2A6 / CYP2A13 (alpha-hydroxylation) NOxide NNN-Pyridine-N-Oxide (CAS: 75195-76-5) NNN->NOxide Pyridine N-Oxidation Diazonium Diazonium Ions (DNA Alkylating Agents) AlphaOH->Diazonium Spontaneous Decomposition DNA_Adduct DNA Adducts (Mutagenesis) Diazonium->DNA_Adduct Alkylation Excretion Urinary Excretion NOxide->Excretion Clearance

Figure 1: Divergent metabolic fate of NNN. The green pathway represents the detoxification route yielding NNN-pyridine-N-oxide.

Synthesis & Preparation Protocol

For analytical standards or toxicological studies, NNN-pyridine-N-oxide is synthesized via the direct oxidation of NNN.

Note: NNN is a potent carcinogen.[1] All procedures must be performed in a Class II Biosafety Cabinet with full PPE.

Reagents[5]
  • Substrate: N'-Nitrosonornicotine (NNN)[2][1][3][4]

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 70-75%

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sodium bicarbonate (saturated aq.)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equivalent of NNN in anhydrous DCM (approx. 10 mL per mmol) in a round-bottom flask.

  • Oxidation: Cool the solution to 0°C in an ice bath. Add 1.2 equivalents of mCPBA portion-wise over 10 minutes.

    • Mechanism:[5][6][2] The peracid electrophilically attacks the lone pair of the pyridine nitrogen. The nitroso group electron-withdrawing nature protects the pyrrolidine nitrogen from oxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO

    
    , 5% MeOH in DCM) or LC-MS.
    
  • Workup:

    • Wash the organic layer twice with saturated NaHCO

      
       to remove m-chlorobenzoic acid byproduct.
      
    • Wash once with brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Purify the residue via flash column chromatography (Gradient: 100% DCM

    
     5-10% MeOH/DCM). The N-oxide is more polar than the starting material.
    
Analytical Validation
  • Mass Spectrometry (ESI+): [M+H]

    
     = 194.1.
    
  • NMR:

    
    H NMR will show a characteristic downfield shift of the pyridine ring protons (specifically the C2 and C6 protons) compared to NNN, due to the deshielding effect of the N-oxide oxygen. Expect dual sets of signals due to E/Z rotamers.
    

Handling & Safety Profile

  • Hazard Classification: Although NNN-pyridine-N-oxide is less active than NNN, it should be treated as a Suspected Carcinogen (Category 2) due to its structural relation to nitrosamines and potential for retro-reduction in vivo.

  • Storage: -20°C, inert atmosphere (Ar/N

    
    ), protected from light. N-oxides can be hygroscopic and light-sensitive.
    
  • Disposal: All waste must be segregated as cytotoxic/carcinogenic chemical waste and incinerated.

References

  • Hecht, S. S., et al. (1980). "Metabolism of the tobacco specific nitrosamines, N'-nitrosonornicotine and 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone."[4] IARC Scientific Publications, (31), 755-765.[4]

  • Lao, Y., et al. (2022). "Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users." Chemical Research in Toxicology.

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Quantitation of 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium (NNN-Py-N-oxide)

Abstract & Introduction This application note details a robust protocol for the detection and quantitation of 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium , commonly referred to as NNN-Pyridine-N-oxide (NNN-Py-NO) ....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust protocol for the detection and quantitation of 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium , commonly referred to as NNN-Pyridine-N-oxide (NNN-Py-NO) .

NNN-Py-NO is a specific oxidative metabolite of N'-Nitrosonornicotine (NNN) , a Group 1 carcinogen found in tobacco products. While NNN itself is widely monitored, its N-oxide metabolites provide critical insights into metabolic activation and detoxification pathways (specifically cytochrome P450 mediated pyridine-N-oxidation).

Analytical Challenge: The analysis of N-oxides presents unique challenges:

  • Polarity: The N-oxide moiety significantly increases polarity compared to the parent NNN, leading to poor retention on standard C18 columns.

  • Thermal Instability: N-oxides can undergo deoxygenation (reduction) in the ion source, potentially mimicking the parent compound if not chromatographically resolved.

  • Isobaric Interferences: Complex biological matrices (urine, plasma) contain numerous pyridine alkaloids that require high-selectivity extraction.

This guide provides a self-validating workflow using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) to overcome these limitations.

Analyte Information

PropertyDetail
Systematic Name 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium
Common Name NNN-Pyridine-N-oxide (NNN-Py-NO)
Parent Compound N'-Nitrosonornicotine (NNN)
Molecular Formula C₉H₁₁N₃O₂
Monoisotopic Mass 193.0851 Da
Precursor Ion [M+H]⁺ 194.1
Polarity (LogP) ~ -0.5 (Estimated; significantly lower than NNN LogP ~0.[1]2)

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the mandatory stabilization steps.

Workflow Sample Sample Collection (Urine/Plasma) Stabilization Stabilization (+ Ammonium Sulfamate) Sample->Stabilization Prevents artifactual NNN formation Extraction Solid Phase Extraction (MCX Mixed-Mode) Stabilization->Extraction Clean-up & Conc. LC HILIC Separation (Ammonium Formate Buffer) Extraction->LC Inject MS MS/MS Detection (ESI+ MRM) LC->MS Elute

Figure 1: Analytical workflow emphasizing the critical stabilization step with Ammonium Sulfamate to prevent in-situ nitrosation of nornicotine.

Sample Preparation Protocol

Objective: Isolate NNN-Py-NO while removing salts and phospholipids that cause ion suppression.

Reagents[2]
  • Ammonium Sulfamate (20 mM): Critical. Scavenges nitrite to prevent artifactual formation of NNN from nornicotine during acidic extraction.

  • Internal Standard: NNN-Py-N-oxide-d4 (if available) or NNN-d4.

  • SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60 mg/3 mL.

Step-by-Step Extraction
  • Pre-treatment: Aliquot 1.0 mL of urine/plasma. Add 50 µL of Internal Standard and 1.0 mL of 20 mM Ammonium Sulfamate in 1% formic acid. Vortex for 30s.

  • Conditioning: Condition SPE cartridge with 2 mL Methanol followed by 2 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 2 mL 0.1% Formic Acid in Water (removes acidic/neutral interferences).

    • Wash 2: 2 mL Methanol (removes hydrophobic neutrals).

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol .

    • Note: The high pH neutralizes the positive charge on the pyridine ring, releasing the analyte.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10) for HILIC compatibility.

LC-MS/MS Method Parameters

Chromatographic Conditions (HILIC)

Reverse Phase (C18) is often insufficient for retaining the polar N-oxide. HILIC provides superior retention and sensitivity (due to high organic mobile phase enhancing ESI desolvation).

  • Column: Waters ACQUITY UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2]

Gradient Profile:

Time (min) %A (Aqueous) %B (Organic) Curve
0.0 5 95 Initial
1.0 5 95 Hold
5.0 40 60 Linear
6.0 40 60 Wash
6.1 5 95 Re-equilibrate

| 9.0 | 5 | 95 | End |

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Source Temp: 500°C (High temp aids N-oxide desolvation).

  • Capillary Voltage: 1.5 kV (Lower voltage reduces in-source fragmentation of labile N-oxide).

MRM Transitions: The fragmentation of NNN-Py-NO typically involves the loss of the oxygen atom (M-16) to form the NNN backbone, followed by standard NNN fragmentation (loss of NO).

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
NNN-Py-NO 194.1 148.1 22Quantifier Loss of Oxygen (-16) + Loss of NO (-30)
NNN-Py-NO 194.1 178.1 12QualifierLoss of Oxygen (-16) [Reduction]
NNN-Py-NO 194.1 120.1 30QualifierPyridyl Ring Fragment
NNN-d4 (IS) 182.1152.118IS RefStandard NNN-d4 transition

Note: Collision Energies (CE) are instrument-dependent (values above are for a typical Triple Quadrupole like Sciex 6500+ or Waters Xevo). Optimization is required.

Fragmentation Pathway & Logic

Understanding the fragmentation is vital for troubleshooting interferences. The N-oxide bond is labile; the primary fragmentation pathway involves the loss of oxygen to regenerate the NNN structure (m/z 178), which then fragments further.

Fragmentation Precursor Precursor Ion [M+H]+ = 194.1 (NNN-Py-N-oxide) Intermed Intermediate [M+H-O]+ = 178.1 (NNN Backbone) Precursor->Intermed Loss of Oxygen (-16 Da) Collision Energy: Low Product1 Quantifier Ion [M+H-O-NO]+ m/z = 148.1 Intermed->Product1 Loss of NO (-30 Da) Collision Energy: Med Product2 Pyridyl Ion C6H6N+ m/z = 106/120 Intermed->Product2 Ring Cleavage Collision Energy: High

Figure 2: Proposed MS/MS fragmentation pathway. The transition 194 -> 148 is preferred for quantitation due to higher specificity than the simple oxygen loss.

Validation & Troubleshooting

Linearity & Sensitivity
  • Range: 0.05 ng/mL to 50 ng/mL in urine/plasma.

  • LOD: Typically < 10 pg/mL using modern QqQ.

  • Weighting: 1/x² linear regression.

Troubleshooting "In-Source" Fragmentation

A common issue with N-oxides is In-Source Reduction . If the ion source temperature or declustering potential is too high, NNN-Py-NO (194) may convert to NNN (178) before the quadrupole.

  • Diagnosis: Inject a pure standard of NNN-Py-NO. If you observe a peak in the NNN MRM channel (178->148) at the same retention time as the N-oxide, in-source fragmentation is occurring.

  • Solution: Lower the Source Temperature and Declustering Potential (Cone Voltage). Ensure chromatographic separation between NNN and NNN-Py-NO (HILIC achieves this well; NNN elutes earlier or later depending on pH).

Stability

N-oxides are light-sensitive and thermally labile.

  • Storage: Store stock solutions in amber glass at -20°C.

  • Processing: Perform extraction under low light or yellow light. Avoid heating above 40°C during evaporation.

References

  • Carmella, S. G., et al. (2002). "Mass spectrometric quantitation of N'-nitrosonornicotine-1-N-oxide in the urine of cigarette smokers and smokeless tobacco users." Chemical Research in Toxicology. Link

  • Hecht, S. S. (1998).[4] "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology. Link

  • Waters Corporation. (2020). "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitrosamines." Application Note. Link

  • U.S. FDA. (2019). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. Link

Sources

Application

Application Note &amp; Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the Separation and Quantification of N'-Nitrosonornicotine (NNN) and its Metabolites in Biological Matrices

Abstract This document provides a comprehensive guide for the analysis of N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 human carcinogen. Understanding the metabolic fa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the analysis of N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 human carcinogen. Understanding the metabolic fate of NNN is critical for assessing cancer risk and developing effective biomarkers of exposure and metabolic activation. We present a robust and sensitive method for the separation and quantification of NNN and its primary metabolites from biological matrices, particularly human urine, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This guide details the metabolic pathways of NNN, optimized sample preparation protocols, detailed instrumental parameters, and data analysis strategies, providing researchers, scientists, and drug development professionals with a validated framework for their investigations.

Introduction: The Significance of NNN Metabolism

N'-Nitrosonornicotine (NNN) is a significant carcinogenic constituent of tobacco products, formed by the nitrosation of the tobacco alkaloid nornicotine during curing and processing.[1] The International Agency for Research on Cancer (IARC) has classified NNN as "carcinogenic to humans" (Group 1), linking it to cancers of the esophagus and oral cavity.[2][3] The carcinogenicity of NNN is not direct; it requires metabolic activation by cytochrome P450 (CYP450) enzymes to exert its genotoxic effects.[2][4]

This metabolic activation leads to the formation of highly reactive electrophilic intermediates that can form covalent bonds with DNA, creating DNA adducts.[4][5] These adducts, if not repaired, can lead to mutations in critical genes and initiate the process of carcinogenesis. Therefore, the qualitative and quantitative analysis of NNN metabolites in biological fluids provides a window into an individual's capacity for metabolic activation and detoxification, offering crucial insights for cancer risk assessment and biomarker development.[6] This application note outlines a validated HPLC-MS/MS method to accurately measure NNN and its key metabolites, facilitating research into tobacco-related cancers.

Overview of NNN Metabolic Pathways

The biotransformation of NNN is complex, involving several competing pathways of activation and detoxification. The primary routes of metabolism are α-hydroxylation, β-hydroxylation, and N-oxidation.[2][4][5][7]

  • α-Hydroxylation (Metabolic Activation): This is the principal pathway leading to carcinogenesis. CYP450 enzymes catalyze hydroxylation at the 2' and 5' positions of the pyrrolidine ring.[4][5] These reactions form unstable α-hydroxyNNN intermediates, which spontaneously decompose to form diazohydroxides. These species can then pyridyloxobutylate DNA, a key step in tumor initiation.[5]

  • Detoxification Pathways: Concurrent with activation, NNN can be detoxified through several routes, including pyridine N-oxidation to form NNN-N-oxide.[2][7] A significant detoxification mechanism is glucuronidation, where UGT enzymes conjugate NNN to form NNN-N-glucuronide, a more water-soluble compound that is readily excreted in urine.[1][6] The analysis of "total NNN" (free NNN plus its glucuronide conjugate) is a common biomarker for NNN exposure.[3][6]

Below is a diagram illustrating the major metabolic fate of NNN.

Sample_Prep_Workflow start Start: 2 mL Urine Sample add_is 1. Add Internal Standard ([pyridine-d4]NNN) start->add_is add_buffer 2. Add PBS Buffer (pH 7.4) & Ammonium Sulfamate add_is->add_buffer hydrolysis 3. Add β-glucuronidase Incubate Overnight at 37°C add_buffer->hydrolysis spe_load 4. Condition SPE Cartridge Load Sample hydrolysis->spe_load spe_wash 5. Wash Cartridge (Remove Interferences) spe_load->spe_wash spe_elute 6. Elute Analytes (e.g., with Dichloromethane or Ethyl Acetate) spe_wash->spe_elute drydown 7. Evaporate to Dryness (Under Nitrogen Stream) spe_elute->drydown reconstitute 8. Reconstitute in Mobile Phase drydown->reconstitute end Ready for HPLC-MS/MS Analysis reconstitute->end

Caption: Workflow for the preparation of urine samples.

Step-by-Step Protocol:

  • Sample Collection: Collect 24-hour urine samples and store them at -20°C or lower until analysis.

  • Internal Standard Spiking: Thaw urine samples on ice. To a 2 mL aliquot of urine, add an appropriate amount of isotopically labeled internal standard solution (e.g., [pyridine-d4]NNN) to achieve a final concentration of ~10 pg/mL. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction recovery and instrument response. [1][6]3. Hydrolysis Setup: Add 1 mL of 0.1 M phosphate-buffered saline (PBS, pH 7.4) and 5 mg of ammonium sulfamate. [1]4. Enzymatic Hydrolysis: Add 5000 units of β-glucuronidase (from E. coli). [3]Vortex gently and incubate the samples overnight (approx. 16 hours) at 37°C.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.

    • Sample Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove polar interferences.

    • Elution: Elute the analytes with 3 mL of a 5% ammonium hydroxide in ethyl acetate solution.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Final Preparation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any particulates. Transfer the supernatant to an autosampler vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides the high selectivity and sensitivity required for quantifying trace levels of metabolites in complex biological fluids. [8][9] Instrumentation:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients at flow rates between 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. [10] Table 1: HPLC Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and separation for the moderately polar NNN and its metabolites. [11]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analytes, enhancing ESI+ signal. [12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and elution strength.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
8.04060
8.1595
9.0595
9.1982
12.0982

Table 3: Mass Spectrometry Parameters (Example Transitions)

These values are typical starting points and must be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NNN 178.1148.115
[pyridine-d4]NNN (IS) 182.1152.115
NNN-N-Oxide 194.1148.118
Norcotinine 163.180.125
Hydroxy Acid 184.1138.112
Keto Acid 182.1124.114

Rationale for MS/MS: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for quantification. [13]This technique involves selecting a specific precursor ion (the protonated molecule of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This two-stage mass filtering provides exceptional specificity and reduces chemical noise, enabling low limits of quantification (LOQ), often in the low pg/mL range. [3]

Data Analysis and Method Validation

  • Quantification: Analyte concentrations are determined by creating a calibration curve using known standards. The peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard is plotted against the concentration of the calibrators.

  • Method Validation: To ensure the reliability of the data, the method should be validated according to established guidelines. Key validation parameters include:

    • Linearity: The range over which the instrument response is proportional to the analyte concentration.

    • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Precision should be <15% and accuracy within ±15% of the nominal value. [14] * Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. [3] * Matrix Effects: The influence of co-eluting endogenous compounds on the ionization of the analyte. Assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution.

    • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. [14]

Conclusion

The HPLC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the quantification of N'-Nitrosonornicotine and its key metabolites in human urine. By explaining the causality behind critical experimental choices, from sample preparation to instrumental analysis, this guide serves as a self-validating system for researchers. The accurate measurement of these compounds is paramount for advancing our understanding of tobacco-induced carcinogenesis, identifying individuals at higher risk, and evaluating the efficacy of smoking cessation or harm reduction strategies.

References

  • Hecht, S. S., & Young, R. (1981). High-performance liquid chromatographic analysis of metabolites of the nicotine-derived nitrosamines, N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Journal of Chromatography A. Available at: [Link]

  • Jia, R., et al. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN). Molecules. Available at: [Link]

  • Trushin, N., et al. (2010). Acute and subacute effects of tobacco alkaloids, tobacco-specific nitrosamines and phenethyl isothiocyanate on N′-nitrosonornicotine metabolism in rats. Carcinogenesis. Available at: [Link]

  • Wang, Y., et al. (2018). Computational Insight into the Activation Mechanism of Carcinogenic N'-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450. Environmental Science & Technology. Available at: [Link]

  • Murphy, S. E., et al. (1994). Characterization of xenobiotic-metabolizing enzymes and nitrosamine metabolism in the human esophagus. Carcinogenesis. Available at: [Link]

  • Castonguay, A., et al. (1983). Metabolism of tobacco-specific N-nitrosamines by cultured human tissues. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Uchiyama, S., et al. (2019). A simple method for the analysis of neonicotinoids and their metabolites in human urine. Environmental Chemistry. Available at: [Link]

  • Schettgen, T., et al. (2020). Rapid quantification of seven major neonicotinoids and neonicotinoid-like compounds and their key metabolites in human urine. International Journal of Hygiene and Environmental Health. Available at: [Link]

  • Görlitzer, J. (2016). Synthesis and Characterization of 17-Epistanozolol-N-Glucuronides for Anti-Doping Purposes. reposiTUm. Available at: [Link]

  • Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Hypha Discovery Blogs. Available at: [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Organomation Blog. Available at: [Link]

  • BioAgilytix. (2024). Identification and Biosynthesis of an N-Glucuronide Metabolite of Camonsertib. BioAgilytix Resources. Available at: [Link]

  • Hypha Discovery. (n.d.). N-glucuronide metabolites. Hypha Discovery Resources. Available at: [Link]

  • Liu, B., et al. (2012). Analysis of N'-nitrosonornicotine and its metabolites in rabbit blood with liquid chromatography/tandem mass spectrometric method. Se Pu. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Nitrate and Nitrite. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, S., et al. (2022). Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. Chemical Research in Toxicology. Available at: [Link]

  • Stepanov, I., et al. (2013). Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Chemical Research in Toxicology. Available at: [Link]

  • D'Auria, M., et al. (2022). Modern sample preparation approaches for small metabolite elucidation to support biomedical research. Separations. Available at: [Link]

  • Scherer, G., et al. (2010). Quantitation of N'-Nitrosonornicotine (NNN) in Smokers' Urine by Liquid Chromatography– Tandem Mass Spectrometry. Chemical Research in Toxicology. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation of Biological Fluids. Biotage Application Note. Available at: [Link]

  • Stachulski, A. V., & Row, E. C. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent Technologies Presentation. Available at: [Link]

  • Brenner, C. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Brenner Lab Publications. Available at: [Link]

  • EMBL. (2019). Sample preparation: Metabolite extraction (tutorial 3/5). YouTube. Available at: [Link]

  • Květina, J., et al. (2008). High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. Journal of Chromatography A. Available at: [Link]

  • Food and Drug Administration (FDA). (n.d.). Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLCMS/. FDA Laboratory Information Bulletin. Available at: [Link]

  • Roy, A., & Das, A. (2023). The Role of Liquid Chromatography–Tandem Mass Spectrometry-Based Metabolomics in Disease Biology. LCGC International. Available at: [Link]

  • Le, T. T., et al. (2024). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites. Available at: [Link]

  • Kim, S., et al. (2013). Direct quantification of 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid and its glucuronide in urine using liquid chromatography-tandem mass spectrometry. Analytical Methods. Available at: [Link]

Sources

Method

Application Note: Development and Application of a Stable Isotope-Labeled Internal Standard for the Quantitative Analysis of NNN-Pyridine-N-Oxide by LC-MS/MS

Abstract This application note provides a comprehensive guide for the development and use of a deuterium-labeled internal standard, specifically N'-nitrosonornicotine-pyridine-d₄-N-oxide (NNN-O-d₄), for the quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development and use of a deuterium-labeled internal standard, specifically N'-nitrosonornicotine-pyridine-d₄-N-oxide (NNN-O-d₄), for the quantitative analysis of N'-nitrosonornicotine-pyridine-N-oxide (NNN-O). NNN-O is a metabolite of the potent tobacco-specific nitrosamine (TSNA) and Group 1 carcinogen, N'-nitrosonornicotine (NNN).[1][2] Accurate quantification of NNN-O in biological matrices is critical for toxicological studies and for understanding the metabolic activation and detoxification pathways of NNN.[3][4] This document details a robust methodology, from the chemical synthesis and characterization of the internal standard to its application in a validated bioanalytical workflow using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

N'-nitrosonornicotine (NNN) is a well-established carcinogenic constituent of tobacco products.[5][6] Its metabolism in vivo leads to various derivatives, including NNN-pyridine-N-oxide (NNN-O).[3][7] While pyridine N-oxidation is generally considered a minor detoxification pathway, the precise measurement of this metabolite is crucial for a complete understanding of NNN's metabolic fate.[4]

The "gold standard" for quantitative bioanalysis is isotope dilution mass spectrometry (IDMS).[8][9] This technique relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation.[10][11] The SIL internal standard (IS) is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[8] Any analyte loss during sample workup is mirrored by a proportional loss of the IS. Consequently, the ratio of the analyte's mass spectrometric signal to the IS's signal remains constant, enabling highly accurate and precise quantification, correcting for matrix effects and procedural inconsistencies.[9][12]

This guide outlines the complete workflow for creating and utilizing a deuterium-labeled NNN-O standard, providing researchers with a reliable tool for rigorous toxicological and metabolic studies.

Synthesis and Characterization of NNN-Pyridine-d₄-N-Oxide
2.1. Strategic Approach to Isotope Labeling

The choice of isotope and its position within the molecule are critical. Deuterium (²H or D) is a cost-effective and common choice for stable isotope labeling.[13] For NNN-O, labeling the pyridine ring is the optimal strategy. Placing deuterium atoms on the pyridine ring ensures they are not susceptible to back-exchange with hydrogen under typical acidic or basic conditions encountered during sample preparation, a risk associated with labeling at exchangeable sites like those adjacent to heteroatoms.[14] A mass shift of +4 amu (from incorporating four deuterium atoms) provides a clear distinction from the native analyte in the mass spectrometer, preventing isotopic crosstalk.

2.2. Proposed Synthetic Pathway

A plausible and efficient synthesis involves a two-step process: first, the deuteration of the precursor nornicotine, followed by nitrosation to form NNN-d₄, and finally, oxidation to yield NNN-O-d₄. For the purpose of this guide, we will focus on the final oxidation step from a commercially available or previously synthesized NNN-[pyridine-d₄] precursor. The oxidation of a pyridine nitrogen to a pyridine-N-oxide is a well-established chemical transformation, often achieved using a peroxy acid.[15]

2.3. Experimental Protocol: Synthesis of NNN-[pyridine-d₄]-N-oxide

Disclaimer: This protocol is a representative procedure and should be performed by personnel trained in synthetic organic chemistry in a suitable laboratory with appropriate safety precautions.

Materials:

  • N'-nitrosonornicotine-[pyridine-d₄] (NNN-d₄)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (HPLC grade)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve NNN-d₄ (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side-product formation.

  • Reagent Addition: Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add saturated Na₂S₂O₃ solution to quench excess m-CPBA, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

2.4. Experimental Protocol: Purification and Characterization

Purification by Flash Column Chromatography:

  • Load the crude product onto a silica gel column.

  • Elute the column using a gradient of ethyl acetate in hexanes. The polarity is optimized based on TLC analysis.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield NNN-O-d₄ as a purified solid or oil.

Characterization:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized NNN-O-d₄ to verify the incorporation of four deuterium atoms. The measured mass should be within 5 ppm of the theoretical mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the absence of signals corresponding to the pyridine ring protons, verifying successful deuteration.

    • ¹³C NMR: Confirm the overall carbon skeleton of the molecule.

Diagram 1: Synthesis and Quality Control Workflow This diagram illustrates the logical flow from the starting material to the certified internal standard.

Workflow for Isotope-Labeled Internal Standard Production start NNN-[pyridine-d4] Starting Material reaction Oxidation Reaction (m-CPBA, DCM) start->reaction Step 1 quench Reaction Quench & Aqueous Workup reaction->quench Step 2 purify Purification (Flash Chromatography) quench->purify Step 3 char_ms Characterization: HRMS (Confirm Mass & D-incorporation) purify->char_ms Step 4a char_nmr Characterization: NMR (Confirm Structure) purify->char_nmr Step 4b final Certified NNN-O-d4 Internal Standard char_ms->final QC Passed char_nmr->final QC Passed

Caption: Workflow for the synthesis, purification, and characterization of the NNN-O-d₄ internal standard.

Quantitative Analysis of NNN-O in Biological Matrices
3.1. Principle of the LC-MS/MS Assay

The validated assay utilizes reversed-phase liquid chromatography for separation, followed by tandem mass spectrometry for detection. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[16] Specific precursor-to-product ion transitions are monitored for both the native analyte (NNN-O) and the stable isotope-labeled internal standard (NNN-O-d₄). Quantification is achieved by calculating the peak area ratio of the analyte to the IS and interpolating this ratio against a calibration curve.

3.2. Experimental Protocol: Sample Preparation (Human Urine)

Materials:

  • Human urine samples

  • NNN-O-d₄ Internal Standard Spiking Solution (e.g., 10 ng/mL in methanol)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Procedure:

  • Sample Aliquoting: Transfer 1.0 mL of urine into a 2 mL polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of the NNN-O-d₄ IS spiking solution to each sample, vortex briefly. This step is critical and should be done at the very beginning to ensure the IS tracks the analyte through all subsequent steps.[17]

  • Hydrolysis (Optional): If measuring total NNN-O (free + glucuronidated), perform enzymatic hydrolysis (e.g., with β-glucuronidase) at this stage according to established procedures.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with methanol and then equilibration buffer (e.g., 100 mM ammonium acetate).

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences. The goal is to retain the analyte and IS while washing away matrix components.

  • Elution: Elute the analyte and IS from the cartridge using a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

3.3. Experimental Protocol: LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC and MS/MS Parameters

Parameter Setting Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides good retention and separation for polar to moderately nonpolar compounds like NNN-O.[18]
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes good peak shape and efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Methanol Common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/min Typical flow rate for analytical scale columns.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrate A gradient ensures that analytes are eluted efficiently with sharp peaks.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive NNN-O contains basic nitrogen atoms that are readily protonated.
MRM Transition (NNN-O) e.g., m/z 194.1 -> 147.1 Precursor is [M+H]⁺. Product ion corresponds to a characteristic fragment.

| MRM Transition (NNN-O-d₄) | e.g., m/z 198.1 -> 151.1 | Both precursor and product ions are shifted by +4 amu, confirming label stability. |

Diagram 2: Bioanalytical Workflow This diagram shows the process from sample collection to final data reporting.

Bioanalytical Workflow for NNN-O Quantification sample Biological Sample (e.g., Urine) spike Spike with NNN-O-d4 Internal Standard sample->spike Step 1 spe Solid-Phase Extraction (SPE) (Isolate Analytes) spike->spe Step 2 lc LC Separation (C18 Column) spe->lc Step 3 ms MS/MS Detection (MRM Mode) lc->ms Step 4 data Data Processing (Peak Area Ratio vs. Cal Curve) ms->data Step 5 report Final Concentration Report data->report Step 6

Caption: Step-by-step workflow for the quantitative analysis of NNN-O in biological samples.

Bioanalytical Method Validation

A full method validation must be performed to ensure the reliability of the analytical data, adhering to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[19][20][21]

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix from at least six sources.

  • Calibration Curve: A standard curve is prepared by spiking known concentrations of the analyte into blank matrix. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, High). Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Stability: Analyte stability is evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Table 2: Representative Calibration Curve Data

Nominal Conc. (pg/mL) Area Ratio (Analyte/IS) Calculated Conc. (pg/mL) Accuracy (%)
5.0 (LLOQ) 0.012 5.2 104.0
10.0 0.025 9.8 98.0
50.0 0.128 51.2 102.4
250.0 0.630 248.5 99.4
500.0 1.245 498.0 99.6
1000.0 2.510 1004.0 100.4

| Curve Fit | y = 0.0025x + 0.0001 | R² = 0.9992 | |

Table 3: Representative Inter-Day Accuracy and Precision Data (n=3 days)

QC Level Nominal Conc. (pg/mL) Mean Measured Conc. (pg/mL) Accuracy (%RE) Precision (%CV)
LLOQ 5.0 4.8 -4.0 9.5
Low QC 15.0 15.5 +3.3 6.2
Mid QC 150.0 146.8 -2.1 4.5

| High QC | 750.0 | 761.3 | +1.5 | 3.8 |

Conclusion

The development and implementation of a stable isotope-labeled internal standard, NNN-O-d₄, is fundamental to achieving the highest level of accuracy and precision in the quantification of NNN-O. The methodologies detailed in this application note—from a strategic synthesis of the internal standard to a fully validated LC-MS/MS workflow—provide a robust framework for researchers in toxicology, pharmacology, and tobacco product research. This approach ensures data integrity and enables reliable assessment of NNN metabolism, contributing to a deeper understanding of its role in human health.

References
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Department of Health & Human Services. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS. (2020). LCGC International. [Link]

  • Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. (2014). Cancers. [Link]

  • Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. (2018). International Journal of Environmental Research and Public Health. [Link]

  • UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. (n.d.). Waters Corporation. [Link]

  • Stable Isotope Labelled NDSRIs. (n.d.). Bujno Chemicals. [Link]

  • Determination of Tobacco Specific Nitrosamines in Cigarette Mainstream Smoke: The CORESTA 2011 Collaborative Study. (2012). Beiträge zur Tabakforschung International/Contributions to Tobacco Research. [Link]

  • Quantitative Method for the Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco and Mainstream Cigarette Smoke by Use of Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. (2008). Analytical Chemistry. [Link]

  • Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. (2010). Bioanalysis. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry. (2022). Federal Register. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • CORESTA Recommended Method No. 75: Determination of Tobacco Specific Nitrosamines in Mainstream Smoke by LC-MS/MS. (2022). CORESTA. [Link]

  • Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B. (2023). Health Canada. [Link]

  • CORESTA Recommended Method No. 72: Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS. (2017). CORESTA. [Link]

  • N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE. (2007). IARC Monographs. [Link]

  • TSNA Method Development. (2013). CORESTA. [Link]

  • No. 72 - Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS. (2021). CORESTA. [Link]

  • Nitrosamine internal standards - what should be taken into consideration? (2025). Nitrosamines Exchange Community. [Link]

  • NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). (2018). RIVM (Dutch National Institute for Public Health and the Environment). [Link]

  • Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. (2022). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. (2018). Chemical Research in Toxicology. [Link]

  • N-Nitrosonornicotine. (n.d.). Wikipedia. [Link]

  • Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal. (2012). Journal of Visualized Experiments. [Link]

  • Mass Spectrometry-Based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. (2018). ResearchGate. [Link]

  • The Role of Nitrosamine (NNK) in Breast Cancer Carcinogenesis. (2017). Journal of Cancer Prevention. [Link]

  • Isotope Dilution Mass Spectrometry. (n.d.). PTB.de. [Link]

  • Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. (2022). Chemical Research in Toxicology. [Link]

  • Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS. (2013). Analytical Chemistry. [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. (2017). Office of Scientific and Technical Information. [Link]

  • Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. (2022). International Journal of Mass Spectrometry. [Link]

  • Show how to make these deuterium-labeled compounds, using CD3MgBrand D2Oas your sources of deuterium, and any non-deuterated starting materials you wish. (n.d.). Vaia. [Link]

  • Pyridine-N-oxide. (n.d.). Wikipedia. [Link]

  • [Exhaustive Syntheses of Deuterium-labelled Compounds]. (2018). Yakugaku Zasshi. [Link]

  • Direct Synthesis of Deuterium-Labeled O-, S-, N-Vinyl Derivatives from Calcium Carbide. (2025). ResearchGate. [Link]

  • Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N′-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. (2019). International Journal of Molecular Sciences. [Link]

  • Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey. (2002). Chemical Research in Toxicology. [Link]

  • Substituent effect on the properties of pyridine-N-oxides. (2016). ResearchGate. [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). Molecules. [Link]

  • Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. (n.d.). ChemRxiv. [Link]

  • Pyridine-N-Oxide. (n.d.). Organic Syntheses. [Link]

Sources

Application

quantification of 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium in biological fluids

Executive Summary This application note details a high-sensitivity protocol for the quantification of 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium , commonly referred to as NNN-1-N-oxide or NNN-N-oxide . As a specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-sensitivity protocol for the quantification of 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium , commonly referred to as NNN-1-N-oxide or NNN-N-oxide . As a specific metabolic product of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN) , this analyte serves as a critical biomarker for assessing the metabolic activation of NNN via the pyridine-N-oxidation pathway.

Unlike total NNN analysis, which reflects general exposure, quantifying NNN-N-oxide provides mechanistic insight into the detoxification versus activation pathways (2'- vs 5'-hydroxylation) in vivo. This protocol addresses the unique challenges of this analyte: its high polarity, low physiological concentration (fmol/mL range), and the risk of artifactual formation during sample handling.

Chemical Identity & Mechanism

  • IUPAC Name: 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium

  • Common Name: NNN-N-oxide[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Exact Mass: 193.0851 Da

  • Target Matrix: Human Urine (primary), Plasma (secondary).

Metabolic Context: NNN is metabolized primarily by Cytochrome P450 enzymes. While


-hydroxylation leads to DNA adducts (carcinogenesis), pyridine-N-oxidation yields NNN-N-oxide, generally considered a detoxification product. The ratio of these metabolites can indicate individual susceptibility to NNN-induced carcinogenesis.

Figure 1: Metabolic fate of NNN. The target analyte, NNN-N-oxide, represents a specific oxidative pathway distinct from bioactivation.

Analytical Challenges & Solutions

ChallengeScientific Solution
Artifactual Formation NNN can form ex vivo from nornicotine and urinary nitrite. Action: Immediate addition of Ammonium Sulfamate to clinical samples is mandatory to scavenge nitrite.
Sensitivity Physiological levels are ultra-low (8–100 fmol/mL). Action: Use LC-NSI-HRMS (Nano-Spray High Res) or MS

on a high-end Triple Quadrupole to eliminate background noise.
Polarity The N-oxide moiety increases polarity, causing poor retention on standard C18. Action: Use a Polar-Embedded C18 or HILIC column.
Specificity Isobaric interferences are common in urine. Action: Monitor the specific transition cascade:

(Loss of O, then NO).

Detailed Experimental Protocol

Reagents & Standards
  • Analytes: Synthetic NNN-N-oxide standard (>98% purity).

  • Internal Standard (IS): [Pyridine-D

    
    ]NNN-N-oxide.[2]
    
  • Inhibitor: Ammonium Sulfamate (Solid, ACS Grade).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Collection & Pre-treatment
  • Step 1: Collect urine in a sterile container.

  • Step 2: Immediately add Ammonium Sulfamate (10 mg per mL of urine) to the collection vessel.

    • Why? This prevents the reaction:

      
      .[2][3]
      
  • Step 3: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Extraction Protocol (Supported Liquid Extraction - SLE)

This method is preferred over SPE for N-oxides to minimize breakthrough of polar metabolites while removing salts.

  • Thaw 0.5 mL urine sample at room temperature.

  • Spike 50 fmol of Internal Standard ([D

    
    ]NNN-N-oxide).
    
  • Dilute sample 1:1 with 1% Formic Acid in water (Total vol: 1 mL).

  • Load onto a Biotage ISOLUTE® SLE+ 1 mL cartridge (or equivalent).

  • Wait 5 minutes for complete absorption into the diatomaceous earth.

  • Elute with 2 x 2.5 mL of Dichloromethane (DCM) .

    • Note: DCM is excellent for extracting nitrosamines while leaving polar salts behind.

  • Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitute in 50

    
    L of Mobile Phase A (0.1% FA in Water).
    
LC-MS/MS Conditions

Chromatography (UPLC):

  • Column: Waters ACQUITY UPLC HSS T3 (1.8

    
    m, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.
    
    • Rationale: HSS T3 is designed to retain polar analytes in high-aqueous conditions.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for trapping)

    • 1-6 min: 2%

      
       40% B
      
    • 6-7 min: 95% B (Wash)

    • 7-9 min: 2% B (Re-equilibration)

Mass Spectrometry (MS3 Mode): Due to the low mass (194 Da) and high chemical noise in urine, an MS


  approach (Linear Ion Trap or specialized Triple Quad) is recommended for maximum specificity.
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

Transitions:

AnalytePrecursor (MS1)Product 1 (MS2)Product 2 (MS3)Collision Energy (V)
NNN-N-Oxide 194.1

178.1

148.1

25 / 35
[D

]NNN-N-Oxide
198.1 182.1 152.1 25 / 35

Note: If using a standard Triple Quadrupole (MRM), monitor 194.1


 148.1 as the Quantifier and 194.1 

178.1 as the Qualifier.

Workflow Visualization

Figure 2: Step-by-step extraction and analysis workflow ensuring artifact suppression and maximum recovery.

Validation Criteria & Expected Results

  • Linearity: 1.0 – 500 fmol/mL (

    
    ).
    
  • LOD/LOQ: Expect an LOQ of ~1–2 fmol/mL using High-Resolution MS or MS

    
    . Standard Triple Quads may achieve ~5–10 fmol/mL.
    
  • Recovery: >80% using the SLE protocol.

  • Stability: N-oxides are light-sensitive. Perform all extractions under low light or amber light conditions. Processed samples are stable for 24h at 4°C in the autosampler.

References

  • Mass Spectrometric Quantitation of N'-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Source: Chemical Research in Toxicology (2022). URL:[Link]

  • Mass Spectrometry-Based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. Source: Chemical Research in Toxicology (2023). URL:[Link]

  • Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Source: Journal of Mass Spectrometry (2000). URL:[Link]

  • Analysis of N'-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Source: Chemical Research in Toxicology (2016). URL:[Link]

Sources

Method

Application Note: High-Performance ESI Optimization for Pyridinium Oxide Detection

Abstract Pyridinium oxides (N-oxides) represent a critical class of drug metabolites and synthetic intermediates. Their detection via Electrospray Ionization (ESI) is frequently compromised by two competing phenomena: in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridinium oxides (N-oxides) represent a critical class of drug metabolites and synthetic intermediates. Their detection via Electrospray Ionization (ESI) is frequently compromised by two competing phenomena: in-source reduction (deoxygenation) and isobaric interference from hydroxylated analogs. This guide provides a definitive protocol for optimizing ESI source parameters to maximize sensitivity for the


 species while suppressing thermally induced artifacts. We utilize a Design of Experiments (DoE) approach to balance ionization efficiency against molecular stability.

Introduction: The Pyridinium Oxide Challenge

Pyridinium oxides (e.g., Pyridine


-oxide) are dipolar species containing a coordinate covalent bond between nitrogen and oxygen (

). In drug metabolism,

-oxidation is a common clearance pathway for nitrogen-containing heterocycles.
Critical Analytical Failure Modes
  • In-Source Reduction (Deoxygenation): Under "hard" ESI conditions (high temperature/voltage), the labile

    
     bond can cleave before detection. This creates a false positive for the parent amine (reduced form) and a false negative for the 
    
    
    
    -oxide metabolite.
  • Isobaric Confusion: Pyridinium oxides (

    
     Da) are isobaric with hydroxylated pyridines (
    
    
    
    Da). While high-resolution MS (HRMS) cannot distinguish them, their fragmentation pathways differ. ESI optimization must preserve the molecular ion to allow for downstream MS/MS differentiation.

Mechanism of Ionization & Degradation

Understanding the gas-phase chemistry is prerequisite to optimization. Unlike simple amines, pyridinium oxides rely on the high proton affinity of the oxygen atom.

Ionization Pathway

The primary detection mode is positive ESI, yielding the protonated molecule:



Acidic mobile phases enhance this process.
The Reduction Artifact

Excessive thermal energy or collision energy in the source (e.g., Cone Voltage) drives the loss of atomic oxygen or radical oxygen species, reverting the oxide to the pyridine base.

Visualization: Ionization vs. Reduction Pathways

The following diagram maps the competing pathways inside the ESI source.

ESI_Mechanism Solution Solution Phase (Py-N-O) Droplet Charged Droplet (Desolvation) Solution->Droplet ESI Spray (+kV) GasIon Target Ion [Py-N-OH]+ (m/z X) Droplet->GasIon Protonation (Low Temp/Voltage) Artifact Reduction Artifact [Py-NH]+ (m/z X-16) Droplet->Artifact Thermal Deoxygenation (High Temp) GasIon->Artifact Redox Reaction Fragment Fragment Ion [M-OH]+ GasIon->Fragment In-Source CID (High Cone Voltage)

Figure 1: Competing pathways in the ESI source. Green paths indicate the desired detection window; red paths indicate artifact generation driven by unoptimized parameters.

Core Optimization Parameters

To detect pyridinium oxides reliably, one must move away from generic "Autotune" settings, which often prioritize signal intensity at the expense of molecular integrity.

Mobile Phase Chemistry
  • Solvent System: Methanol/Water mixtures generally provide better signal stability for

    
    -oxides than Acetonitrile/Water, likely due to better solvation of the polar 
    
    
    
    bond.
  • pH Modifiers:

    • Recommended: 0.1% Formic Acid or 5mM Ammonium Formate. The acidic environment promotes the

      
       species.
      
    • Avoid: High concentrations of Ammonium Hydroxide, which can suppress the protonated signal in favor of sodiated adducts

      
      .
      
Source Parameters (The "Soft" Approach)

The goal is Soft Ionization : sufficient energy to desolvate, but insufficient to break the


 bond.
ParameterStandard Setting (Small Mol)Optimized for Pyridinium OxideRationale
Desolvation Temp 350°C - 500°C250°C - 300°C High heat drives thermal deoxygenation (Artifact formation).
Cone/Fragmentor Voltage 100 V - 135 V60 V - 90 V High voltage causes in-source Collision Induced Dissociation (CID).
Capillary Voltage 3500 V - 4500 V2500 V - 3500 V Lower field strength reduces discharge and radical formation.
Nebulizer Pressure 40 - 60 psi30 - 45 psi Gentle nebulization prevents physical stress on labile droplets.

Protocol: Step-by-Step Optimization Workflow

Do not rely on one-factor-at-a-time (OFAT) optimization. Use this systematic workflow to define the "Safe Zone" where signal is high and artifacts are low.

Phase 1: The "Artifact Check" (Mandatory)

Before optimizing for sensitivity, you must quantify the extent of in-source reduction.

  • Standard Prep: Prepare a pure standard of the Pyridinium Oxide (1 µM in 50:50 MeOH:H2O).

  • Baseline Scan: Infuse at 10 µL/min. Set source temp to 200°C and Cone Voltage to minimum (e.g., 20V).

  • Stress Test: Ramp the Desolvation Temperature from 200°C to 500°C in 50°C increments.

  • Monitor: Watch two channels:

    • Target:

      
      
      
    • Artifact:

      
       (The amine).
      
  • Result: Plot intensity vs. Temp. The temperature where the Artifact signal exceeds 2% of the Target is your Thermal Limit .

Phase 2: Design of Experiments (DoE)

Once the Thermal Limit is known, optimize the remaining parameters within that safe limit.

Experimental Setup:

  • Method: Central Composite Design (CCD) or Box-Behnken.

  • Factors:

    • Cone Voltage (Low to Medium).

    • Gas Flow (Medium to High).

    • Eluent pH (3.0 to 5.0).

  • Response: Signal-to-Noise (S/N) of

    
    .
    
Visualization: Optimization Logic Flow

Optimization_Protocol Start Start Optimization ArtifactCheck 1. Artifact Stress Test (Ramp Temp/Voltage) Start->ArtifactCheck DefineLimit Define Thermal Limit (Max Temp before Reduction) ArtifactCheck->DefineLimit DoE_Setup 2. Setup DoE (Factors: Gas, pH, Voltage) DefineLimit->DoE_Setup Constraint Run_Exp Run LC-MS Experiments DoE_Setup->Run_Exp Analyze 3. Analyze Response (Max Signal / Min Artifact) Run_Exp->Analyze FinalMethod Final Method Analyze->FinalMethod

Figure 2: Systematic workflow for establishing valid detection parameters.

Differentiation from Hydroxylated Metabolites

A common drug development scenario is distinguishing the


-oxide from a hydroxylated metabolite (both 

Da).[1]

Protocol:

  • Optimize MS/MS Collision Energy:

    
    -oxides have a distinct fragmentation channel.
    
  • Look for Characteristic Losses:

    • 
      -Oxide:  Dominant loss of 16 Da  (Oxygen radical) or 17 Da  (OH radical).
      
    • Hydroxylated Pyridine: Dominant loss of 18 Da (

      
      ) or 28 Da  (
      
      
      
      ).
  • Chromatographic Separation:

    
    -oxides are generally more polar than their hydroxylated counterparts and will elute earlier on Reverse Phase (C18) columns.
    

Data Summary Table: Diagnostic Ions

Species Precursor Shift Characteristic Fragment Loss Retention Time (RP)

| Parent Drug |


 | Generic | Mid |
| Pyridinium Oxide  | 

|

(O),

(OH) | Early (Polar) | | Hydroxy-Pyridine |

|

(H2O),

(CO) | Mid-Late |

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High signal for Parent Amine in N-Oxide Standard In-Source ReductionLower Desolvation Temp immediately. Reduce Cone Voltage. Check for metal contamination in source (catalytic reduction).
Low Sensitivity Ion SuppressionSwitch mobile phase additive from Acetate to Formate . Ensure pH < 4.
Broad Peaks Column interactionPyridinium oxides can interact with silanols. Use End-capped columns or add 5mM Ammonium Formate to mobile phase.
Sodium Adducts

Dominant
Sodium contaminationUse LC-MS grade solvents stored in glass. Avoid glass leaching; switch to plastic containers if necessary. Add trace Formic Acid to displace Na.

References

  • Ma, S., & Subramanian, R. (2006). Detecting and characterizing N-oxidation metabolites by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives.[2][3] Journal of the American Society for Mass Spectrometry.[2][4] Link

  • Wang, J., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry. Link

  • Li, A.C., et al. (2021). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis.[5] Acta Pharmaceutica Sinica B. Link

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews. Link

Sources

Application

enzymatic assays for converting NNN to 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium

Application Note & Protocol Title: A High-Sensitivity Enzymatic Assay for the Quantification of NNN-1-N-Oxide Formation from N-Nitrosonornicotine using Human Liver Microsomes and LC-MS/MS Abstract N'-Nitrosonornicotine (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A High-Sensitivity Enzymatic Assay for the Quantification of NNN-1-N-Oxide Formation from N-Nitrosonornicotine using Human Liver Microsomes and LC-MS/MS

Abstract

N'-Nitrosonornicotine (NNN) is a potent Group 1 carcinogen found in tobacco products, posing a significant risk to human health.[1][2][3] The metabolic fate of NNN is a critical determinant of its carcinogenic potential, involving a delicate balance between metabolic activation to DNA-damaging electrophiles and detoxification. This document provides a comprehensive guide for researchers to measure a key detoxification pathway: the enzymatic conversion of NNN to its pyridine N-oxide metabolite, 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium (NNN-1-N-oxide). This pathway, primarily catalyzed by Cytochrome P450 (CYP) enzymes, represents a minor but important route of NNN elimination.[4][5] We present a detailed protocol for performing in vitro incubations using human liver microsomes (HLM) and a robust, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of NNN-1-N-oxide. This guide is designed to provide both the procedural steps and the scientific rationale necessary for successful implementation in toxicology, pharmacology, and drug development settings.

Scientific Background & Significance

The biological activity of xenobiotics like NNN is profoundly influenced by hepatic metabolism.[3] Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are central to this process.[6][7] For NNN, CYP-mediated metabolism follows two competing pathways with drastically different outcomes:

  • Metabolic Activation (α-Hydroxylation): This is the major pathway responsible for the carcinogenicity of NNN.[5][8] CYP enzymes, particularly CYP2A6, hydroxylate the carbon atoms adjacent to the N-nitroso group (the 2'- or 5'-positions of the pyrrolidine ring).[1][8][9] These hydroxylated intermediates are unstable and spontaneously decompose to form reactive diazohydroxides, which can alkylate DNA, leading to mutations and tumor initiation.[5][8]

  • Detoxification (Pyridine N-Oxidation): This pathway involves the oxidation of the nitrogen atom on the pyridine ring to form NNN-1-N-oxide.[4][5] This modification increases the polarity of the molecule, facilitating its excretion and preventing its conversion into a DNA-reactive species. While this is considered a minor detoxification pathway in humans, its characterization is crucial for a complete understanding of NNN disposition and for evaluating inter-individual differences in cancer susceptibility.[4] The first detection of NNN-1-N-oxide in the urine of tobacco users confirmed its formation in vivo and underscored the need for robust assays to study this metabolic route.[4]

The assay described herein provides a reliable method to quantify the rate of NNN-1-N-oxide formation, enabling researchers to investigate the specific CYP isoforms involved (e.g., via inhibitor studies or recombinant enzymes) and to screen for factors that may modulate this protective pathway.

Metabolic Pathway of N-Nitrosonornicotine (NNN)

Caption: Competing metabolic pathways of NNN catalyzed by CYP enzymes.

Assay Principle

This enzymatic assay quantifies the formation of NNN-1-N-oxide in a controlled in vitro system. The core components are:

  • Enzyme Source: Pooled human liver microsomes (HLM) serve as a rich source of various drug-metabolizing CYP enzymes, providing a physiologically relevant model.[10][11]

  • Substrate: N-Nitrosonornicotine (NNN) is added to the reaction.

  • Cofactor: The reaction is initiated by the addition of NADPH (Nicotinamide adenine dinucleotide phosphate), which is an essential cofactor for CYP enzyme activity.[10]

  • Incubation: The reaction mixture is incubated at 37°C to simulate physiological conditions.

  • Termination: The reaction is stopped at specific time points by adding a cold organic solvent, which denatures the enzymes and precipitates proteins.[10]

  • Analysis: After removing the precipitated protein via centrifugation, the supernatant is analyzed using a highly sensitive and specific LC-MS/MS method to separate and quantify the NNN-1-N-oxide formed.[4]

Materials and Reagents

Reagent/MaterialSupplier & Cat. No. (Example)Storage
N'-Nitrosonornicotine (NNN)Toronto Research Chemicals, N588750-20°C
NNN-1-N-Oxide Standard(Requires custom synthesis or specialized vendor)-20°C
Pooled Human Liver Microsomes (HLM)Corning, 452161-80°C
NADPH, Tetrasodium SaltSigma-Aldrich, N7505-20°C
Potassium Phosphate MonobasicSigma-Aldrich, P5655Room Temp
Potassium Phosphate DibasicSigma-Aldrich, P2222Room Temp
Acetonitrile (LC-MS Grade)Fisher Scientific, A955Room Temp
Formic Acid (LC-MS Grade)Thermo Scientific, 85178Room Temp
Water (LC-MS Grade)Fisher Scientific, W6Room Temp
1.5 mL Microcentrifuge TubesVWR, 20170-038Room Temp
96-well Plates (optional)VWR, 82050-768Room Temp

Detailed Experimental Protocol

Preparation of Reagents
  • 100 mM Potassium Phosphate Buffer (pH 7.4):

    • Prepare a 100 mM solution of Potassium Phosphate Monobasic.

    • Prepare a 100 mM solution of Potassium Phosphate Dibasic.

    • Titrate the monobasic solution with the dibasic solution until the pH reaches 7.4.

    • Store at 4°C.

  • Substrate Stock Solution (10 mM NNN):

    • Accurately weigh the required amount of NNN.

    • Dissolve in acetonitrile or DMSO to a final concentration of 10 mM.

    • Store at -20°C. Prepare working solutions by diluting this stock in phosphate buffer.

  • Cofactor Solution (20 mM NADPH):

    • Dissolve NADPH in 100 mM phosphate buffer (pH 7.4) to a final concentration of 20 mM.

    • Crucially, prepare this solution fresh immediately before use. Keep on ice.

Experimental Workflow

workflow prep 1. Prepare Reagents (Buffer, Substrate, Cofactor) incubate 2. Set Up & Pre-Incubate (Microsomes, Buffer, NNN at 37°C) prep->incubate initiate 3. Initiate Reaction (Add NADPH) incubate->initiate run_rxn 4. Incubate at 37°C (e.g., 0-60 minutes) initiate->run_rxn terminate 5. Terminate Reaction (Add Cold Acetonitrile) run_rxn->terminate process 6. Process Sample (Vortex, Centrifuge) terminate->process analyze 7. LC-MS/MS Analysis process->analyze data 8. Quantify & Interpret Data analyze->data

Caption: Step-by-step experimental workflow for the NNN N-oxidation assay.

Step-by-Step Incubation Procedure

This protocol is for a final reaction volume of 200 µL. Scale as needed.

  • Thaw Microsomes: Thaw the vial of pooled HLM rapidly in a 37°C water bath. Immediately place on ice.[12] Dilute with ice-cold 100 mM phosphate buffer to a working concentration of 10 mg/mL (this will yield a final concentration of 0.5 mg/mL in the reaction).

  • Prepare Reaction Tubes: Label 1.5 mL microcentrifuge tubes for each time point and control. Include the following controls:

    • Time Zero: Reaction is stopped immediately after adding NADPH.

    • No NADPH Control: Substitute buffer for the NADPH solution.

    • Heat-Inactivated Control: Use microsomes that have been heated at 45°C for 30 minutes prior to the assay.[10]

  • Set Up Reactions: In each tube on ice, add the components in the order listed in the table below.

ComponentVolume (µL)Final Concentration
100 mM K-Phosphate Buffer (pH 7.4)160100 mM
10 mg/mL HLM100.5 mg/mL
2 mM NNN Working Solution10100 µM
Pre-incubation (5 min at 37°C)
20 mM NADPH Solution202 mM
Total Volume 200 µL
  • Pre-incubation: Vortex the tubes gently and pre-incubate them in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.[10]

  • Initiate Reaction: Start the reaction by adding 20 µL of the freshly prepared 20 mM NADPH solution to each tube (except the "No NADPH" control). Vortex gently.

  • Incubation: Incubate at 37°C in a shaking water bath for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: To stop the reaction, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (if available). Vortex vigorously to ensure complete protein precipitation.[10]

  • Sample Processing:

    • Incubate the terminated reactions on ice or at -20°C for at least 20 minutes.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

The detection of NNN-1-N-oxide is challenging due to its low formation rate. A highly sensitive and specific method, such as liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS), is required.[4]

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides superior resolution and shorter run times.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)Good retention for polar and non-polar compounds.[13]
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic eluent.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B, re-equilibrateOptimized to separate the metabolite from NNN and matrix components.
Injection Volume 5 µL
MS System Triple Quadrupole or Orbitrap Mass SpectrometerRequired for high sensitivity (MRM) or high resolution/specificity (MS3).[4]
Ionization Mode Positive Electrospray Ionization (ESI+)N-oxides are readily protonated.[13]
Detection Mode Multiple Reaction Monitoring (MRM) or MS3Provides specificity by monitoring a parent -> fragment ion transition.[4]
MRM Transition NNN-1-N-Oxide: Precursor ion [M+H]⁺ -> Product ionTo be determined empirically using an authentic standard.
MRM Transition NNN: Precursor ion [M+H]⁺ -> Product ionTo be determined empirically using an authentic standard.

Data Analysis & Interpretation

  • Standard Curve: Prepare a standard curve by spiking known concentrations of the NNN-1-N-oxide analytical standard into a blank reaction matrix (a reaction terminated at time zero). Plot the peak area versus concentration and perform a linear regression.

  • Quantification: Use the regression equation from the standard curve to determine the concentration of NNN-1-N-oxide in each experimental sample.

  • Calculate Formation Rate: Convert the concentration (e.g., in µM) to pmol formed. The rate of reaction is then calculated using the following formula:

    Rate (pmol/min/mg protein) = (pmol of NNN-1-N-oxide formed) / (incubation time in min) / (mg of microsomal protein in reaction)

  • Validate with Controls:

    • The NNN-1-N-oxide concentration in the "Time Zero" and "No NADPH" controls should be below the limit of quantification (LOQ).[4]

    • Significant product formation should not be observed in the heat-inactivated microsome control.

    • A linear rate of formation should be observed over the initial time points.

References

  • Title: PharmVar GeneFocus: CYP2A6 Source: PMC - NIH URL: [Link]

  • Title: N-Nitrosonornicotine Source: Wikipedia URL: [Link]

  • Title: Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users Source: PMC - NIH URL: [Link]

  • Title: Variation in CYP2A6 Activity and Personalized Medicine Source: MDPI URL: [Link]

  • Title: Computational Insight into the Activation Mechanism of Carcinogenic N′-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450 Source: ResearchGate URL: [Link]

  • Title: CYP2A6 activity and cigarette consumption interact in smoking-related lung cancer susceptibility Source: PMC - NIH URL: [Link]

  • Title: Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN) Source: Semantic Scholar URL: [Link]-Fan-Sun/021287c8973b1853d9e29a982c58971f11c7516d)

  • Title: NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) Source: RIVM (Dutch National Institute for Public Health and the Environment) URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction Source: PMC - NIH URL: [Link]

  • Title: Nanobioelectrocatalysis Using Human Liver Microsomes and Cytochrome P450 Bactosomes: Pyrenyl-Nanocarbon Electrodes Source: PMC - NIH URL: [Link]

  • Title: The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy Source: Digital Commons @ University of Nebraska - Lincoln URL: [Link]

  • Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Matrix Effects in LC-MS Analysis of Urinary Nitrosamines

Welcome to the technical support center for the LC-MS analysis of urinary nitrosamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effect...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of urinary nitrosamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in this challenging application. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the accuracy, sensitivity, and reproducibility of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a significant problem in the LC-MS analysis of urinary nitrosamines?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of urinary nitrosamine analysis, the urine matrix is complex, containing salts, urea, creatinine, and various other endogenous components. These components can suppress or, less commonly, enhance the ionization of target nitrosamines in the mass spectrometer's ion source, leading to inaccurate quantification, poor sensitivity, and inconsistent results.[3][4] Given the low concentrations of nitrosamines often found in urine and their potential carcinogenicity, accurate measurement is critical, making the mitigation of matrix effects a primary concern.[5][6]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-column infusion experiment.[7] This involves infusing a constant flow of the nitrosamine standard solution directly into the mass spectrometer while a blank, extracted urine sample is injected onto the LC column. A stable signal is expected, but any dip or rise in the signal at specific retention times indicates the elution of matrix components that cause ion suppression or enhancement, respectively.[7] Another approach is to compare the signal response of an analyte in a pure solvent versus the response when spiked into an extracted blank matrix. A significant difference in signal intensity suggests the presence of matrix effects.

Q3: What is the "gold standard" for compensating for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for correcting matrix effects.[2][8] A SIL-IS is a form of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[9]

Q4: Can simply diluting the urine sample reduce matrix effects?

A4: Yes, a "dilute-and-shoot" approach can be a straightforward way to reduce the concentration of interfering matrix components.[2] However, this strategy also dilutes the target nitrosamines, which may already be present at very low levels. This can compromise the method's sensitivity and may not be suitable for trace-level analysis where achieving a low limit of detection (LOD) and limit of quantitation (LOQ) is essential.[10]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your LC-MS analysis of urinary nitrosamines.

Problem 1: Poor sensitivity and low analyte signal in urine samples compared to standards in neat solvent.

Causality: This is a classic indication of ion suppression, where endogenous components in the urine matrix are co-eluting with your target nitrosamines and interfering with their ionization in the MS source.[2][3]

Solutions:

  • Enhance Sample Preparation: The most effective strategy to combat ion suppression is to remove the interfering matrix components before the sample is introduced to the LC-MS system.[2][3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine.[11][12] SPE cartridges can be chosen to selectively retain the nitrosamines while allowing salts and other polar interferences to be washed away.[11]

    • Liquid-Liquid Extraction (LLE): LLE can also effectively separate nitrosamines from the aqueous urine matrix into an organic solvent, leaving behind many interfering substances.[11]

    • Sorbent Supported Liquid Extraction (SLE): This technique offers a simplified and often faster alternative to traditional LLE and SPE, with good recoveries reported for urinary nitrosamines.[6][13]

  • Optimize Chromatographic Separation: If interfering matrix components cannot be completely removed, improving their separation from the analyte of interest on the LC column is crucial.

    • Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of both the analytes and matrix interferences.

    • Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or pentafluorophenyl (F5) phase) can change the selectivity and improve the resolution between the nitrosamines and interfering peaks.[2][14]

  • Ion Source Optimization: The choice of ionization source and its settings can significantly impact the extent of matrix effects.

    • Atmospheric Pressure Chemical Ionization (APCI): For smaller, more volatile nitrosamines, APCI can be less susceptible to matrix effects compared to Electrospray Ionization (ESI).[15][16]

    • Source Parameters: Optimizing parameters such as gas flows, temperatures, and spray voltage can help to minimize ion suppression.[10]

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

Causality: Variability in the composition of the urine matrix from different samples can lead to varying degrees of ion suppression, resulting in poor reproducibility.[2]

Solutions:

  • Implement a Robust Internal Standard Strategy: As mentioned in the FAQs, using a stable isotope-labeled internal standard (SIL-IS) for each analyte is the most reliable way to correct for sample-to-sample variations in matrix effects.[8][9]

  • Matrix-Matched Calibrants: If a SIL-IS is not available, preparing calibration standards in a blank urine matrix that is free of the target analytes can help to compensate for the matrix effect. However, finding a truly "blank" matrix can be challenging, and this approach does not account for inter-sample variability.[9]

  • Method Validation: A thorough method validation according to regulatory guidelines (e.g., ICH Q2(R1)) is essential to ensure the method is robust and reliable for its intended purpose.[17][18] This includes assessing parameters like precision, accuracy, and selectivity in the presence of the matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urinary Nitrosamine Clean-up

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: Thaw the urine sample to room temperature. To a 2.5 mL aliquot of urine, add 100 µL of a deuterated internal standard mix. Vortex the solution.[13]

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., activated charcoal or a polymer-based sorbent) sequentially with 5 mL of dichloromethane (DCM), 5 mL of methanol, and 10 mL of reagent water.[19]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[19]

  • Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove salts and other highly polar interferences.[8]

  • Drying: Dry the cartridge under a stream of nitrogen gas for 10 minutes.[19]

  • Elution: Elute the nitrosamines from the cartridge with an appropriate organic solvent, such as 10 mL of DCM, at a flow rate of 5 mL/min.[19]

  • Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.[13]

Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression

  • Setup: Tee a syringe pump containing a solution of your nitrosamine standard (at a concentration that gives a stable, mid-range signal) into the LC flow path between the column and the mass spectrometer's ion source.

  • Infusion: Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).[2]

  • Data Acquisition: Begin acquiring data in MRM mode for your analyte. You should observe a stable, elevated baseline signal.[7]

  • Injection: While the standard is infusing, inject a blank, extracted urine sample onto the LC column and start the chromatographic run.[2]

  • Analysis: Monitor the MRM signal of your analyte throughout the chromatographic run. Any significant and reproducible drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[2][7]

Visualizations

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects A Problem Identified: Low Sensitivity / Poor Reproducibility B Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? A->B C Implement SIL-IS for each analyte. This is the most robust solution. B->C No D Investigate Sample Preparation B->D Yes N Problem Resolved C->N E Investigate Chromatographic Separation D->E G Solid-Phase Extraction (SPE) D->G H Liquid-Liquid Extraction (LLE) D->H I Dilution (if sensitivity allows) D->I F Investigate MS Ion Source E->F J Modify Gradient Profile E->J K Change Column Chemistry E->K L Optimize Source Parameters (e.g., Gas, Temp) F->L M Consider APCI vs. ESI F->M G->N H->N I->N J->N K->N L->N M->N

Caption: A flowchart for troubleshooting matrix effects in LC-MS analysis.

Sample_Prep_Workflow General Sample Preparation Workflow for Urinary Nitrosamines Start Urine Sample Spike Spike with Stable Isotope-Labeled Internal Standard (SIL-IS) Start->Spike Extraction Extraction / Clean-up Spike->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Option 2 SLE Sorbent Supported Liquid Extraction (SLE) Extraction->SLE Option 3 Evap Evaporation SPE->Evap LLE->Evap SLE->Evap Recon Reconstitution in Initial Mobile Phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: A generalized workflow for urinary nitrosamine sample preparation.

Data Summary

ParameterN-Nitrosodimethylamine (NDMA)N-Nitrosodiethylamine (NDEA)N-Nitrosopyrrolidine (NPYR)Reference
Typical LOD in Urine 0.0793 ng/mL0.1 - 0.85 ng/mL0.1 - 0.85 ng/mL[6][11]
Typical LOQ in Urine 0.22 - 2.06 ng/mL0.22 - 2.06 ng/mL0.22 - 2.06 ng/mL[6]
Reported Recovery with SLE 74.3 - 110%74.3 - 110%74.3 - 110%[6]
Reported Recovery with SPE >90%--[11]

References

  • Analysis method of N-nitrosamines in human urine by LC-MS/MS system. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Quantitative Analysis of Tobacco Specific Nitrosamine in Human Urine Using Molecularly Imprinted Polymers as a Potential Tool for Cancer Risk Assessment. (2009). VCU Scholars Compass. Retrieved February 19, 2026, from [Link]

  • Nitrosamines Analysis with LC/MS-MS. (2023, November 27). Waters. Retrieved February 19, 2026, from [Link]

  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu. Retrieved February 19, 2026, from [Link]

  • Bondonno, C. P., et al. (2020). Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Analytical Methods, 12(4), 436-444. Retrieved February 19, 2026, from [Link]

  • Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. (2024, January 1). Edith Cowan University Research Online. Retrieved February 19, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbio. Retrieved February 19, 2026, from [Link]

  • UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. (n.d.). Waters. Retrieved February 19, 2026, from [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in Valsartan Drug Substance and Drug Products. (2019, May 21). U.S. Food and Drug Administration. Retrieved February 19, 2026, from [Link]

  • Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. (n.d.). Agilent. Retrieved February 19, 2026, from [Link]

  • Li, Q., et al. (2024). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. Journal of Pharmaceutical and Biomedical Analysis Open, 3(9), 100027. Retrieved February 19, 2026, from [Link]

  • Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS. (2020, November 11). LCGC International. Retrieved February 19, 2026, from [Link]

  • Matuszewski, B. K. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved February 19, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved February 19, 2026, from [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2022, June 29). Journal of Analytical Toxicology. Retrieved February 19, 2026, from [Link]

  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22). ResolveMass. Retrieved February 19, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8). LCGC International. Retrieved February 19, 2026, from [Link]

  • Development and validation of an LC-MS/MS method for screening and quantification of trace N-nitrosamines in a pharmaceutical formulation. (n.d.). ORBi. Retrieved February 19, 2026, from [Link]

  • Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System. (n.d.). Agilent. Retrieved February 19, 2026, from [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025, March 28). Separation Science. Retrieved February 19, 2026, from [Link]

  • Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products. (2022, January). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. (2012, March 6). American Laboratory. Retrieved February 19, 2026, from [Link]

  • UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. (2022, September 26). Analytical and Bioanalytical Chemistry. Retrieved February 19, 2026, from [Link]

  • Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. (2020, November 16). Spectroscopy Online. Retrieved February 19, 2026, from [Link]

  • Chidella, K., et al. (2021). Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. American Journal of Analytical Chemistry, 12, 227-240. Retrieved February 19, 2026, from [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral. (2025, July 1). Journal of AOAC INTERNATIONAL. Retrieved February 19, 2026, from [Link]

  • Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions. (2013, September 22). Analytical and Bioanalytical Chemistry. Retrieved February 19, 2026, from [Link]

  • Mitigating Matrix Effects in LC-ESI-MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2022, June 29). Journal of Analytical Toxicology. Retrieved February 19, 2026, from [Link]

  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024, August 6). LCGC International. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Trace Analysis of Tobacco-Specific Nitrosamines (TSNAs)

Welcome to the technical support center for troubleshooting baseline noise in the trace analysis of Tobacco-Specific Nitrosamines (TSNAs). This guide is designed for researchers, analytical scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting baseline noise in the trace analysis of Tobacco-Specific Nitrosamines (TSNAs). This guide is designed for researchers, analytical scientists, and drug development professionals who are working to achieve the low limits of detection required for these carcinogenic compounds. As your virtual application scientist, I will guide you through a logical, cause-and-effect-based approach to diagnosing and resolving baseline issues in your LC-MS/MS workflow.

The analysis of TSNAs such as N-Nitrosonornicotine (NNN) and 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone (NNK) is inherently challenging due to their presence at trace levels within a complex tobacco matrix.[1][2][3] A stable, quiet baseline is the foundation of accurate and reproducible quantification. This guide moves beyond simple checklists to provide you with the scientific reasoning behind each troubleshooting step, empowering you to not only fix your current issue but also prevent future occurrences.

Part 1: The Systematic Troubleshooting Workflow

High baseline noise is rarely caused by a single, isolated issue. It is often a cumulative effect of several factors. Before diving into specific components, it's crucial to adopt a systematic diagnostic approach. The following workflow provides a logical sequence for isolating the source of the noise.

Troubleshooting_Workflow A High Baseline Noise Observed B Step 1: Assess System without Column (Connect pump directly to detector via union) A->B C Noise Persists? B->C D Isolate Pump & Mobile Phase (Run isocratic pure solvent) C->D Yes I Issue is Column Related (Contamination, Bleed, Degradation) C->I No E Noise Resolved? D->E F Issue is Mobile Phase Contamination or Pump Malfunction E->F Yes G Issue is Detector Related (Contamination, Lamp Failure) E->G No H Noise Resolved? K Step 2: Assess Sample Preparation (Inject Solvent Blank vs. Matrix Blank) I->K J Noise Persists? L Noise Increases with Matrix Blank? K->L M Issue is Matrix Effect or Sample Prep Contamination L->M Yes N System is Clean. Review MS Parameters & Method. L->N No

Caption: A systematic workflow for isolating the source of baseline noise.

Part 2: Frequently Asked Questions & Troubleshooting Guides

This section is structured to address common questions and problems encountered during TSNA analysis. We will dissect issues originating from the mobile phase, the LC system, the mass spectrometer, and the sample itself.

Section 2.1: Mobile Phase and Solvent Issues

The quality of your mobile phase is paramount. Since you are performing trace analysis, even minute impurities can significantly elevate your baseline.[4][5]

Q1: My baseline is noisy across the entire gradient. Could it be my solvents?

A1: Absolutely. This is one of the most common causes of high background noise.[6]

  • Causality: HPLC or standard-grade solvents contain impurities that may be transparent at high UV wavelengths but can ionize readily in an MS source, creating a high chemical background.[4][5] Using gradient elution can cause these impurities to concentrate and elute, appearing as baseline drift or noise.[7]

  • Solution:

    • Use High-Purity Reagents: Always use LC-MS grade solvents (Water, Acetonitrile, Methanol) and additives (Ammonium Acetate, Formic Acid).[8][9] This is non-negotiable for trace analysis.

    • Fresh Preparation: Prepare mobile phases fresh daily.[10] Aqueous mobile phases with low organic content are susceptible to microbial growth, which introduces contaminants.[8]

    • Degassing: Inadequately degassed mobile phase can introduce air bubbles into the pump and detector, causing pressure fluctuations and baseline spikes.[11][12] Ensure your online degasser is functioning correctly and that solvent lines are properly primed.

Q2: I'm seeing a sawtooth or periodic pattern in my baseline. What does that indicate?

A2: A periodic, regular noise pattern is often mechanical and typically points to the pump.

  • Causality: This pattern is often caused by incomplete mixing of mobile phase components or pressure pulsations from the pump.[13] If you are running a gradient, the two solvent lines may not be mixing homogenously before reaching the column, causing fluctuations in the baseline. A faulty check valve or worn piston seal can also cause pressure ripples that manifest as a noisy baseline.[13][14]

  • Solution:

    • Check Pump Seals and Valves: If the noise correlates with the pump stroke, it may indicate a worn seal or a faulty check valve that needs cleaning or replacement.[14]

    • Improve Mixing: Ensure your system's mixer is appropriate for your flow rate. You can install a larger volume mixer if needed.[11]

    • Mobile Phase Composition: When using additives like ammonium acetate, as recommended in methods like CORESTA Recommended Method (CRM) 72, ensure it is present in both mobile phase A and B at the same concentration to minimize shifts in conductivity and ionization efficiency during the gradient.[15][16]

Section 2.2: LC System Contamination

The LC system itself—from the solvent reservoirs to the injector—is a common source of contamination that leads to baseline noise and ghost peaks.

Q3: I see ghost peaks in my blank injections. Where are they coming from?

A3: Ghost peaks in blank runs are a classic sign of system contamination or carryover. The issue could be in the injector, sample loop, column, or even contaminated blank solvent.[8]

  • Causality: Analytes from previous, more concentrated samples can adsorb onto active sites within the sample path (e.g., PEEK tubing, rotor seals). During subsequent blank injections, the mobile phase can slowly desorb these compounds, causing them to elute as broad "ghost" peaks.

  • Solution:

    • Injector and Loop Cleaning: Flush the injection system thoroughly. See Protocol 1 for a detailed system cleaning procedure.

    • Stronger Needle Wash: Modify your autosampler's needle wash settings. Use a wash solvent that is stronger than your mobile phase (e.g., a mix of isopropanol/acetonitrile/water) to effectively clean the needle and sample loop between injections.

    • Column Contamination: If the ghost peaks persist, the contamination may be on the analytical column itself. See the column-related questions below.

Contamination_Sources cluster_LC LC System cluster_MS MS System Solvent Solvent Bottles (Microbial Growth) Tubing Tubing/Frits (Adsorption) Solvent->Tubing flows through Injector Injector/Rotor Seal (Carryover) Tubing->Injector Column Column (Matrix Buildup) Injector->Column Source Ion Source (Cone/Capillary) Column->Source elutes to Sample Sample/Matrix Sample->Injector introduces Sample->Column contaminates

Caption: Common sources of contamination in an LC-MS/MS system.

Q4: My baseline is clean at the beginning of a run but drifts upward significantly during the gradient. What's happening?

A4: This is often referred to as "column bleed" or the elution of strongly retained contaminants from the column.[7][14]

  • Causality: As the percentage of organic solvent increases in your gradient, its elution strength increases. This stronger mobile phase can strip contaminants that have built up on the head of the column from previous injections. It can also cause the column's stationary phase itself to slowly degrade and "bleed," especially if operating at pH or temperature extremes.[9]

  • Solution:

    • Install a Guard Column: A guard column is a small, disposable column placed before your analytical column. It will catch strongly retained matrix components and is much cheaper to replace than the analytical column.

    • Column Washing: At the end of each sequence, run a high-organic wash (e.g., 95-100% Acetonitrile or Methanol) for several column volumes to clean the column. Follow this with a re-equilibration step back to your initial conditions.

    • Check Method Parameters: Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8 for most silica-based C18 columns).

Section 2.3: Mass Spectrometer and Sample Matrix

If you have ruled out the mobile phase and LC system, the issue may lie with the MS source or the sample matrix itself.

Q5: The noise is present only when I inject a sample extracted from tobacco. My solvent blanks are clean. What does this mean?

A5: This strongly points to matrix effects . The tobacco matrix is incredibly complex, containing numerous compounds like alkaloids (e.g., nicotine) that can interfere with the ionization of your target TSNAs.[1]

  • Causality: Co-eluting matrix components can compete with your analytes for ionization in the MS source. This can lead to ion suppression (a decrease in analyte signal) or, in some cases, an increase in baseline noise as the interfering compounds create a high chemical background.[1][4]

  • Solution:

    • Improve Sample Cleanup: The standard "dilute and shoot" method is fast but may not be sufficient for very noisy matrices.[17] Consider implementing a Solid Phase Extraction (SPE) cleanup step to selectively remove interferences.

    • Optimize Chromatography: Modify your LC gradient to better resolve TSNAs from major matrix components. For example, ensuring baseline separation from nicotine is critical.[1]

    • Use Isotope-Labeled Internal Standards: Using deuterium-labeled internal standards (e.g., NNN-d4, NNK-d4) is essential.[15] These standards co-elute with the native analytes and experience the same matrix effects, allowing for accurate correction during quantification.

Q6: My baseline seems to be getting progressively worse over the course of a long sequence. What should I check?

A6: This indicates a cumulative problem, most likely contamination of the MS ion source.

  • Causality: Over many injections, non-volatile components from the sample matrix and mobile phase can deposit on the ion source components, such as the sample cone and ion capillary. This buildup can interfere with the electric fields necessary for efficient ion generation and transmission, leading to reduced sensitivity and increased noise.[18]

  • Solution:

    • Regular Source Cleaning: The ion source should be cleaned regularly as part of routine maintenance. The frequency depends on sample throughput and cleanliness. For heavy matrix samples like tobacco extracts, weekly or even more frequent cleaning may be necessary.[8]

    • Optimize Source Parameters: Ensure source parameters like gas flow and temperature are optimized. Inadequate desolvation can lead to more source contamination.[4][18] Optimizing the cone gas flow can sometimes help reduce interfering ions from entering the mass spectrometer.

Part 3: Data Tables & Protocols

Table 1: Common TSNA Analytes and Example MRM Transitions

This table provides a quick reference for setting up your MS method. Note that optimal collision energies should be determined empirically on your specific instrument.

AnalyteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Notes
N'-NitrosonornicotineNNN178.1148.1Loss of NO
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanoneNNK208.1122.1Cleavage of the N-N bond
N'-NitrosoanatabineNAT190.1160.1Loss of NO
N'-NitrosoanabasineNAB190.1160.1Loss of NO
NNN-d4 (Internal Standard)NNN-d4182.1152.1Deuterated analogue of NNN
NNK-d4 (Internal Standard)NNK-d4212.1126.1Deuterated analogue of NNK

Data compiled from various TSNA analysis methods.[19]

Table 2: Characterization of Baseline Noise
Noise TypeAppearanceProbable Causes
Random (High Frequency) Fuzzy, "hairy" baselineContaminated mobile phase, dirty detector cell, aging detector lamp, MS source contamination.[7][11][14]
Periodic (Regular) Sawtooth or sine-wave patternPump check valve failure, poor mobile phase mixing, pressure fluctuations.[11][13]
Drift (Low Frequency) Gradual, steady increase or decreaseColumn temperature fluctuation, column bleed, insufficient equilibration time, contaminated mobile phase.[7][10]
Spikes (Erratic) Sharp, random peaksAir bubbles in the system, electrical noise, faulty pump check valve.[12]
Protocol 1: System Flush and Cleaning Procedure

This protocol is a self-validating system designed to systematically clean your LC from the pump to the detector, removing both organic and inorganic contaminants.

Objective: To remove contamination from the LC flow path and restore a stable baseline.

Materials:

  • LC-MS Grade Isopropanol (IPA)

  • LC-MS Grade Water

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • A backpressure restrictor or old column

  • A zero-dead-volume union

Procedure:

  • Preparation:

    • Remove the analytical column and any guard column. Replace with a zero-dead-volume union. This isolates the column and allows for a high-flow flush.

    • Place all solvent lines (A, B, C, D) into a fresh bottle of LC-MS grade Isopropanol.

  • Organic Flush:

    • Purge all pump lines with IPA for 5 minutes each at a high flow rate (e.g., 3-5 mL/min).

    • Set the pump to deliver 100% IPA through the system (via the union to the MS source/waste) for at least 30 minutes. This will remove strongly retained organic contaminants.

  • Aqueous Flush:

    • Move all solvent lines to a fresh bottle of LC-MS grade Water.

    • Purge all lines with water.

    • Flow 100% water through the system for 30 minutes. This will remove salts and other inorganic buildup. Crucial Step: Never switch directly between high organic (like Acetonitrile) and a buffered aqueous phase without an intermediate flush with miscible solvents (like water/methanol), as this can cause buffer precipitation.[8]

  • Intermediate Flush:

    • Move solvent lines to fresh LC-MS grade Methanol.

    • Flow 100% Methanol for 15 minutes to remove the water and prepare the system for your operational mobile phase.

  • System Re-equilibration:

    • Install a backpressure restrictor or an old column.

    • Introduce your initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Allow the system to equilibrate until the baseline on your detector and the system pressure are stable (typically 30-60 minutes).

  • Validation:

    • Run a blank injection (solvent). The baseline should be significantly quieter. If noise persists, the source is likely the detector/MS source itself or the mobile phase you just introduced. If the baseline is clean, the contamination was within the LC flow path.

References

  • CORESTA. (2022, September 15). CORESTA Recommended Method No. 75: Determination of Tobacco Specific Nitrosamines in Mainstream Smoke by LC-MS/MS. CORESTA. [Link]

  • Health Canada. (2023, October 25). Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B. Health Canada. [Link]

  • Shah, D., & Meruva, N. (n.d.). UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. Waters Corporation. [Link]

  • CORESTA. (2017, July). CORESTA Recommended Method No. 72: Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS. CORESTA. [Link]

  • Wang, L. J., & Schnute, W. C. (2026, February 11). Fast Analysis of Tobacco Nitrosamines in Cigarettes by LC–MS–MS. LCGC International. [Link]

  • Waters Corporation. (n.d.). Dilute and Shoot Method for the Determination of Tobacco-Specific Nitrosamines (TSNAs) in Smokeless Tobacco Products by UPLC-MS/MS. Waters Corporation. [Link]

  • CORESTA. (2021, December 15). Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS. CORESTA. [Link]

  • CORESTA. (2022, September). CORESTA Recommended Method No. 75 DETERMINATION OF TOBACCO SPECIFIC NITROSAMINES IN MAINSTREAM SMOKE BY LC-MS/MS. CORESTA. [Link]

  • CORESTA. (2021, December). CORESTA Recommended Method No. 72 DETERMINATION OF TOBACCO-SPECIFIC NITROSAMINES IN TOBACCO AND TOBACCO PRODUCTS BY LC-MS/MS. CORESTA. [Link]

  • Boyd, K. M., et al. (2022). Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. Frontiers in Chemistry, 10, 968923. [Link]

  • Double, J. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. [Link]

  • Thomson Instrument Company. (n.d.). Analysis of Nitrosamines in Tobacco. Thomson Instrument Company. [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. [Link]

  • Li, Y., et al. (2020, November 11). Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS. LCGC International. [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Agilent Technologies. [Link]

  • Health Canada. (1999, December 31). Determination of Nitrosamines in Whole Tobacco. Health Canada. [Link]

  • MED Institute. (2023, November 10). FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. MED Institute. [Link]

  • Fischer, S., & Spiegelhalder, B. (1989). A Method for the Determination of Tobacco-specific Nitrosamines (TSNA), Nitrate and Nitrite in Tobacco Leaves and Processed Tobacco. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 14(4), 237-247. [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience? Nitrosamines Exchange. [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Atikah, O. L. (2020, February 18). Pesticide and Nitrosamine Analysis in Tobacco Sample using LC-MS/MS. [Presentation]. [Link]

  • Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC International. [Link]

  • Shimadzu. (2025, April 15). Shimadzu Baseline Disturbance. Shimadzu. [Link]

  • NSF. (2024, September 13). Revision 2 of FDA Guidance on Nitrosamines Published. NSF. [Link]

  • Separation Science. (2025, March 28). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]

  • Overbrook Support. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Support. [Link]

  • Chiralizer Services. (2014, September 6). Common Causes of Baseline Noise in HPLC, UHPLC. Chiralizer Services. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

Sources

Troubleshooting

stabilizing 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium in aqueous stock solutions

Here is the technical support guide for stabilizing 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium , commonly referred to in research as NNN-1-N-oxide (or NNN-pyridine-N-oxide). Ticket ID: TS-NNN-OX-001 Subject: Stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for stabilizing 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium , commonly referred to in research as NNN-1-N-oxide (or NNN-pyridine-N-oxide).

Ticket ID: TS-NNN-OX-001 Subject: Stabilization of Aqueous Stock Solutions Status: Resolved / Guide Published[1]

Executive Summary & Critical Alerts

Compound Identity: 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium Class: Tobacco-Specific Nitrosamine (TSNA) Metabolite / Pyridine N-Oxide.[1]

This compound possesses two highly reactive functional groups: the N-nitroso group (N-N=O) and the Pyridine N-oxide (N+-O-).[1] Stability in aqueous solution is chemically antagonistic; conditions that stabilize one group may destabilize the other if not precisely controlled.

⚠️ CRITICAL HANDLING ALERTS
  • PHOTOLYSIS HAZARD: The N-nitroso bond is extremely photosensitive.[1] Exposure to standard laboratory fluorescent light can degrade 50% of the sample in <15 minutes. All work must be performed under yellow/amber light or in darkened hoods.

  • pH SENSITIVITY: Unbuffered aqueous solutions absorb atmospheric CO₂, lowering pH. Acidic conditions (pH < 5) accelerate denitrosation .[1]

  • THERMAL INSTABILITY: Aqueous stocks are viable for <4 hours at room temperature .[1]

The Degradation Mechanism (The "Why")

To stabilize this molecule, you must understand what destroys it. The two primary enemies are Photolytic Cleavage and Acid-Catalyzed Hydrolysis .[1]

Degradation Pathways Diagram

The following diagram illustrates the chemical vulnerabilities of NNN-1-N-oxide.

degradation_pathways Target NNN-1-N-oxide (Target Molecule) UV UV/Vis Light (λ < 400nm) Target->UV Acid Acidic pH (H+ donor) Target->Acid Reductant Biological Reductants (e.g., Ascorbate) Target->Reductant Product1 Radical Cleavage (NO release) UV->Product1 Homolytic Fission (Fastest) Product2 Denitrosation (Amine formation) Acid->Product2 Hydrolysis Product3 Deoxygenation (Reversion to NNN) Reductant->Product3 Reduction

Figure 1: Primary degradation pathways. Note that light-induced homolytic fission is the most rapid failure mode in aqueous solution.[1]

Preparation Protocol (The "How")

Objective: Create a stable 1 mg/mL aqueous stock solution.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Solvent: LC-MS grade water (degassed).[1]

  • Buffer: 10 mM Ammonium Acetate (pH 7.4) OR 10 mM Phosphate Buffer (pH 7.4). Do not use unbuffered water.

  • Glassware: Class A Amber volumetric flasks (Silanized glass preferred to minimize surface activity).

Step-by-Step Workflow

prep_workflow Start Start: Solid Standard Env 1. Environment Setup Yellow light / Dark Hood Ice Bath prepared Start->Env Weigh 2. Weighing Weigh directly into amber vessel Env->Weigh Dissolve 3. Dissolution Add 10mM NH4OAc (pH 7.4) (Cold: 4°C) Weigh->Dissolve Mix 4. Mixing Vortex 30s max Do NOT sonicate (heat risk) Dissolve->Mix Aliquot 5. Aliquoting Dispense into amber cryovials (Single use) Mix->Aliquot Store 6. Storage Flash freeze -80°C Aliquot->Store

Figure 2: Optimized workflow for aqueous stock preparation.[1] Note the strict temperature and light controls.

Detailed Methodology
  • Buffer Preparation: Prepare 10 mM Ammonium Acetate adjusted to pH 7.4. This buffer mimics physiological pH and prevents acid hydrolysis.[1]

  • Dissolution: Add the buffer (chilled to 4°C) to the solid. The N-oxide moiety imparts high polarity, so solubility is generally good.[1]

  • Aliquot Strategy: Never store the bulk solution. Divide immediately into single-use aliquots (e.g., 100 µL).

  • Flash Freezing: Immersion in liquid nitrogen or dry ice/ethanol bath is recommended before placing in -80°C storage.[1]

Stability Data & Specifications

Storage Conditions vs. Shelf Life
ConditionSolvent SystemEstimated StabilityRisk Factor
-80°C (Dark) 10mM NH₄OAc (pH 7.[1]4)6-12 MonthsLow (Recommended)
-20°C (Dark) 10mM NH₄OAc (pH 7.[1]4)1-3 MonthsModerate (Crystal growth)
4°C (Fridge) Aqueous Buffer24-48 HoursHigh (Hydrolysis)
25°C (Bench) Aqueous Buffer< 4 HoursCritical (Thermal/Light)
Any Temp Unbuffered WaterUnpredictablepH Drift
Solvent Compatibility Table
SolventCompatibilityNotes
Water (Buffered) Good Best for biological assays.[1] Requires pH 7-8.[1]
Methanol Excellent Preferred for analytical standards (LC-MS).[1]
Acetonitrile Good Good solubility, but check for precipitation of buffer salts.
DMSO Caution DMSO is an oxidant/reductant; can react with N-oxides over time.[1]

Troubleshooting & FAQs

Q1: The solution turned yellow/brown after 2 hours on the bench. Is it still usable?

  • Answer: No. Color change typically indicates the formation of radical degradation products or diazonium species. The N-nitroso group has likely cleaved.[1][2][3] Discard and prepare fresh.

Q2: Can I sonicate the solution to speed up dissolution?

  • Answer: Avoid if possible. Sonication generates local heat and cavitation, which can cleave the weak N-N bond. If necessary, sonicate for <10 seconds in an ice bath.

Q3: Why use Ammonium Acetate instead of Phosphate Buffered Saline (PBS)?

  • Answer: Both are acceptable for stability, but Ammonium Acetate is volatile and compatible with LC-MS/MS analysis.[1] If you are using the stock for cell culture only, PBS is acceptable.

Q4: My LC-MS peak for the N-oxide is disappearing, but the NNN peak is growing.

  • Answer: This indicates Deoxygenation .[1]

    • Cause: Presence of reducing agents in your solvent or bacterial contamination.[1]

    • Fix: Use sterile-filtered buffers and ensure no reducing agents (like DTT or Ascorbic Acid) are present in the stock solvent.[1]

Q5: How do I verify the concentration if I suspect degradation?

  • Answer: Use the molar extinction coefficient (ε) via UV-Vis spectroscopy, but be aware that degradation products also absorb UV.[1] The gold standard is LC-MS/MS using a deuterated internal standard (e.g., NNN-1-N-oxide-d4).[1]

References

  • International Agency for Research on Cancer (IARC). (2007).[1] Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[1][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89. Lyon, France.

  • Hecht, S. S. (1998).[1][4] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.

  • Health Canada. (2023).[1] Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B. Official Method.[1]

  • PubChem. (2025).[1] Compound Summary: 3-(1-Nitrosopyrrolidin-2-yl)pyridine (NNN).[1][5] National Library of Medicine.[1] [1]

  • Toronto Research Chemicals. (n.d.).[1] Stability Data for N-Nitrosonornicotine-1-N-oxide. (General guidance on N-oxide storage).[1][6][5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioanalytical Method Validation of NNN-N-oxide in Accordance with FDA Guidelines

For Researchers, Scientists, and Drug Development Professionals The quantification of N-nitrosonornicotine-N-oxide (NNN-N-oxide), a metabolite of the tobacco-specific nitrosamine NNN, is a critical aspect of toxicology a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quantification of N-nitrosonornicotine-N-oxide (NNN-N-oxide), a metabolite of the tobacco-specific nitrosamine NNN, is a critical aspect of toxicology and drug metabolism studies. Given the inherent instability of N-oxide metabolites, developing a robust and reliable bioanalytical method that adheres to the stringent standards of the U.S. Food and Drug Administration (FDA) is paramount.[1] This guide provides a comprehensive comparison of methodologies for the validation of bioanalytical methods for NNN-N-oxide, with a focus on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."[2][3]

The Unique Challenge of N-Oxide Metabolites

N-oxide metabolites, such as NNN-N-oxide, are known for their potential instability, often reverting to the parent compound during sample collection, preparation, and analysis.[1] This instability presents a significant challenge in developing a reliable bioanalytical method and necessitates careful consideration of experimental conditions to prevent artificial inflation of the parent compound's concentration.[1] Key considerations include maintaining neutral or near-neutral pH, avoiding high temperatures, and using appropriate ionization techniques in mass spectrometry.[1]

Adherence to FDA Bioanalytical Method Validation Guidelines

The FDA's guidance on bioanalytical method validation provides a framework to ensure the quality and reliability of data submitted for regulatory review.[2][3][4][5] The validation process is essential for demonstrating that an analytical method is suitable for its intended purpose.[3] For NNN-N-oxide, this involves a thorough evaluation of the following parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6] For NNN-N-oxide, this includes demonstrating a lack of interference from the parent compound, NNN, and other potential metabolites.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements.[3] The FDA guidance provides specific acceptance criteria for these parameters.[3]

  • Calibration Curve and Linearity: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The linearity of this curve over a defined concentration range is a critical validation parameter.

  • Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: A comprehensive evaluation of the analyte's stability in the biological matrix under various conditions is crucial, especially for unstable compounds like N-oxides.[1] This includes freeze-thaw stability, bench-top stability, and long-term storage stability.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte must be assessed to ensure that it does not impact the accuracy and precision of the method.

A Comparative Look at Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like NNN-N-oxide in biological matrices due to its high sensitivity and selectivity.[3][7]

Parameter LC-MS/MS with Solid-Phase Extraction (SPE) LC-MS/MS with Liquid-Liquid Extraction (LLE) LC-MS/MS with Protein Precipitation (PPT)
Sample Cleanup ExcellentGoodFair
Recovery Generally high and reproducibleCan be variable, dependent on solvent choiceMay be lower due to co-precipitation of analyte
Matrix Effect Minimized due to effective cleanupCan be significant if extraction is not selectiveHigh potential for matrix effects
Throughput Moderate, can be automatedLower, more labor-intensiveHigh, simple and fast
Suitability for N-oxides Highly suitable, allows for gentle sample handling.Suitable, but solvent selection is critical to prevent degradation.[8]Less ideal due to potential for instability in the presence of organic solvents. Acetonitrile is often preferred over methanol.[8]

Table 1. Comparison of Sample Preparation Techniques for NNN-N-oxide Analysis

Experimental Protocol: A Validated LC-MS/MS Method with SPE

This section outlines a detailed, step-by-step protocol for a validated LC-MS/MS method for the quantification of NNN-N-oxide in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To isolate NNN-N-oxide from plasma components that may interfere with the analysis.

  • Procedure:

    • Spike plasma samples with an internal standard (e.g., a stable isotope-labeled NNN-N-oxide).

    • Pre-condition a mixed-mode cation exchange SPE cartridge.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a series of solvents to remove interfering substances.

    • Elute the NNN-N-oxide and internal standard with a suitable solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate NNN-N-oxide from other components and quantify it using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[7]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[7]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[7][9]

    • Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for N-oxides.[10][11] Atmospheric pressure chemical ionization (APCI) can also be used and may offer advantages in distinguishing N-oxides from hydroxylated metabolites.[10][11]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for NNN-N-oxide and the internal standard are monitored to ensure selectivity and sensitivity.

Visualizing the Workflow

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Analyte Characterization Analyte Characterization Selection of Analytical Technique Selection of Analytical Technique Analyte Characterization->Selection of Analytical Technique Optimization of Sample Preparation Optimization of Sample Preparation Selection of Analytical Technique->Optimization of Sample Preparation Optimization of LC-MS/MS Parameters Optimization of LC-MS/MS Parameters Optimization of Sample Preparation->Optimization of LC-MS/MS Parameters Specificity & Selectivity Specificity & Selectivity Accuracy & Precision Accuracy & Precision Specificity & Selectivity->Accuracy & Precision Linearity & Range Linearity & Range Accuracy & Precision->Linearity & Range Sensitivity (LLOQ) Sensitivity (LLOQ) Linearity & Range->Sensitivity (LLOQ) Stability Stability Sensitivity (LLOQ)->Stability Matrix Effect Matrix Effect Stability->Matrix Effect Method Development Method Development Method Validation Method Validation Method Development->Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis

Caption: A flowchart illustrating the key stages of bioanalytical method development and validation.

Conclusion

The successful validation of a bioanalytical method for NNN-N-oxide according to FDA guidelines requires a deep understanding of the analyte's chemical properties and a meticulous approach to experimental design and execution. The inherent instability of N-oxides necessitates careful optimization of sample handling and analytical conditions. By employing a robust sample preparation technique like SPE and a highly selective and sensitive analytical platform such as LC-MS/MS, researchers can generate reliable and accurate data that will withstand regulatory scrutiny. This guide provides a framework for developing and validating such methods, ultimately contributing to a better understanding of the metabolism and toxicology of NNN.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. [Link]

  • PubMed. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. [Link]

  • GMP Compliance. (2013). Bioanalytical Method Validation: What does the FDA expect?. [Link]

  • Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

  • PubMed. (2004). Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. [Link]

  • MDPI. (2025). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Semantic Scholar. (2022). Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. [Link]

  • Journal of Pharmaceutical Sciences and Research. (2019). Bioanalytical Method Validation: A Comprehensive Review. [Link]

  • ScienceDirect. (n.d.). Methods to detect nitric oxide and its metabolites in biological samples. [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

Sources

Comparative

comparative mutagenicity of NNN vs 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium

Topic: Comparative Mutagenicity of NNN vs. 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium (NNN-1-N-oxide) Content Type: Technical Comparison Guide Executive Summary This guide provides a technical analysis comparing N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mutagenicity of NNN vs. 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium (NNN-1-N-oxide) Content Type: Technical Comparison Guide

Executive Summary

This guide provides a technical analysis comparing N'-Nitrosonornicotine (NNN) , a potent tobacco-specific nitrosamine (TSNA), with its specific pyridine-N-oxide metabolite, 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium (commonly referred to as NNN-1-N-oxide ).

For researchers in toxicology and drug metabolism, the distinction is critical: while NNN is a direct precursor to DNA-alkylating diazonium ions via


-hydroxylation, NNN-1-N-oxide  functions primarily as a detoxification product. However, it retains "pro-pro-carcinogenic" potential due to in vivo retro-reduction , a mechanism where the N-oxide is enzymatically reduced back to the parent NNN, thereby restoring its mutagenic capacity.
Chemical Identity & Physicochemical Contrast

To understand the biological divergence, we must first analyze the structural modifications.

FeatureCompound A: NNN Compound B: NNN-1-N-oxide
IUPAC Name N'-Nitrosonornicotine3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium
Structure Pyridine ring + Nitrosated PyrrolidinePyridine-N-oxide + Nitrosated Pyrrolidine
Key Moiety Tertiary Pyridine Nitrogen (Basic)Pyridine N-Oxide (Polar, Non-basic)
Solubility Lipophilic (crosses membranes easily)More Hydrophilic (favors excretion)
Metabolic Role Parent Carcinogen (Pro-mutagen)Metabolite (Detoxification/Storage)
Mechanistic Analysis: The Retro-Reduction Hypothesis

The mutagenic difference between these two compounds is not merely a matter of potency but of metabolic routing .

The Activation Pathway (NNN)

NNN requires metabolic activation, primarily by Cytochrome P450 enzymes (CYP2A6 in humans, CYP2A3 in rats). The critical step is


-hydroxylation  at the 2'- or 5'-position of the pyrrolidine ring.[1] This yields an unstable 

-hydroxy-nitrosamine, which spontaneously decomposes into a diazohydroxide and finally a diazonium ion . This electrophile alkylates DNA, causing G

A transition mutations.
The Detoxification/Reactivation Pathway (NNN-1-N-oxide)

Oxidation of the pyridine nitrogen to form NNN-1-N-oxide generally deactivates the molecule. The electron-withdrawing N-oxide group reduces the electron density of the pyridine ring and alters the binding affinity for CYP enzymes required for pyrrolidine hydroxylation.

However, NNN-1-N-oxide is not inert. In vivo studies (rats/hamsters) confirm that it induces tumors at the same sites as NNN (esophagus, nasal cavity), albeit with significantly lower incidence and longer latency.

  • Mechanism: The N-oxide undergoes retro-reduction (catalyzed by hemoglobin, aldehyde oxidase, or gut microbiota) back to NNN.

  • Implication: NNN-1-N-oxide acts as a "reservoir" for the carcinogen.

Pathway Visualization

The following diagram illustrates the divergent fates of NNN and its N-oxide.

NNN_Metabolism NNN NNN (Parent Carcinogen) NOxide NNN-1-N-oxide (Compound B) NNN->NOxide Pyridine N-Oxidation (Detoxification) AlphaOH α-Hydroxylation (Unstable Intermediate) NNN->AlphaOH CYP450 Activation (Major Path) NOxide->NNN Retro-Reduction (In Vivo Reactivation) Excretion Urinary Excretion (Detoxification) NOxide->Excretion Clearance Diazonium Diazonium Ion (Electrophile) AlphaOH->Diazonium Spontaneous DNA_Adduct DNA Adducts (Mutagenesis) Diazonium->DNA_Adduct Alkylation

Caption: Metabolic interplay showing the bioactivation of NNN versus the reversible detoxification of NNN-1-N-oxide.

Comparative Biological Data

The following data synthesizes findings from key comparative carcinogenicity studies (e.g., Cancer Lett. 1983) and mutagenicity profiles.

Table 1: In Vivo Carcinogenicity (F344 Rats)
ParameterNNN TreatmentNNN-1-N-oxide Treatment
Dose Duration 36 weeks36 weeks
Survival (12 Months) 0% (All died)>90% (High survival)
Survival (22 Months) N/A~50%
Esophageal Tumors 96% Incidence (23/24)42% Incidence (10/24)
Nasal Cavity Tumors 88% Incidence (21/24)75% Incidence (18/24)
Conclusion Highly Potent Weak / Moderate (Requires reduction)
Table 2: Mutagenicity (Ames Test - S. typhimurium)
StrainNNN (+S9)NNN-1-N-oxide (+S9)Interpretation
TA100 Positive (High Revertants)Weakly Positive / EquivocalN-oxide requires reduction to NNN by S9 components or bacteria to show activity.
TA1535 PositiveWeakly PositiveDirect mutagenicity of the N-oxide is negligible compared to the parent.
-S9 Condition NegativeNegativeBoth require metabolic activation (or reduction + activation).
Experimental Protocols
Protocol A: Synthesis of NNN-1-N-oxide

Objective: Produce high-purity NNN-1-N-oxide for use as a reference standard or toxicology test article.

  • Reagents: NNN (Caution: Carcinogen), m-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Reaction: Dissolve NNN (1 eq) in DCM. Add m-CPBA (1.2 eq) slowly at 0°C. Stir at room temperature for 12 hours.

  • Work-up: Wash organic layer with saturated NaHCO3 (to remove m-chlorobenzoic acid). Dry over MgSO4.

  • Purification (Critical): Isolate via Reverse-Phase HPLC .

    • Column: C18.

    • Mobile Phase: Methanol/Water gradient.

    • Validation: Verify structure by LC-MS/MS (Mass shift +16 Da relative to NNN) and NMR (Shift in pyridine ring protons).

Protocol B: Comparative Mutagenicity Workflow

Objective: Distinguish between direct mutagenicity and retro-reduction dependent mutagenicity.

Exp_Workflow Sample Test Compound (NNN vs N-oxide) PreInc Pre-incubation (20 min @ 37°C) Sample->PreInc S9_Mix S9 Mix (Rat Liver) + NADPH S9_Mix->PreInc Metabolic Activation Plating Plate on Minimal Glucose Agar (Histidine-deficient) PreInc->Plating Incubation Incubate 48h @ 37°C Plating->Incubation Count Count Revertant Colonies Incubation->Count

Caption: Standard Ames Test workflow. For N-oxide testing, ensure S9 mix contains adequate reductase activity or supplement with cytosolic fraction if retro-reduction is the target mechanism.

References
  • Castonguay, A., Lin, D., Stoner, G. D., Radok, P., Furuya, K., Hecht, S. S., ... & Williams, G. M. (1983). Comparative carcinogenicity in F344 rats and Syrian golden hamsters of N'-nitrosonornicotine and N'-nitrosonornicotine-1-N-oxide. Cancer Letters, 20(3), 333-340.

  • Hecht, S. S., Chen, C. B., & Hoffmann, D. (1980). Metabolic beta-hydroxylation and N-oxidation of N'-nitrosonornicotine. Journal of Medicinal Chemistry, 23(11), 1175-1178.[2]

  • Lao, Y., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Chemical Research in Toxicology.

  • IARC Monographs. (1985). N'-Nitrosonornicotine (NNN): Summary of Data Reported and Evaluation. Volume 37.

Sources

Validation

cross-reactivity assessment of NNN antibodies with pyridine-N-oxide derivatives

An In-Depth Guide to Assessing Cross-Reactivity of N-Nitrosonornicotine (NNN) Antibodies with Pyridine-N-Oxide Derivatives Introduction: The Imperative for Specificity in NNN Immunoassays N-Nitrosonornicotine (NNN) is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Assessing Cross-Reactivity of N-Nitrosonornicotine (NNN) Antibodies with Pyridine-N-Oxide Derivatives

Introduction: The Imperative for Specificity in NNN Immunoassays

N-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) recognized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2][3] It is formed during the curing and processing of tobacco and is found in various tobacco products, including cigarettes and smokeless tobacco.[1][2] Monitoring NNN levels is critical for cancer research, public health policy, and regulatory oversight of tobacco products.

Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of NNN detection. The accuracy of these assays hinges on the specificity of the antibodies used. A significant challenge arises from potential cross-reactivity, where an antibody binds to molecules structurally similar to the target analyte, leading to false-positive results.[4][5]

This guide focuses on a specific class of potentially cross-reactive molecules: pyridine-N-oxide derivatives. The pyridine-N-oxide moiety, characterized by a polar N⁺-O⁻ dative bond, can alter the electronic properties of the pyridine ring significantly.[6][7] This structural feature bears a superficial electronic resemblance to the N-nitroso group (N=O) of NNN, creating a plausible basis for antibody cross-reactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess, quantify, and compare the cross-reactivity of anti-NNN antibodies with these derivatives, ensuring the validity and reliability of immunoassay data. The validation of these analytical procedures is crucial for demonstrating their suitability for the intended purpose, a principle underscored by international guidelines such as ICH Q2(R1).[8][9][10]

Part 1: Theoretical Framework and Initial Assessment

Before embarking on extensive laboratory work, a theoretical assessment can predict the likelihood of cross-reactivity and guide the selection of appropriate experimental controls.

Structural and Electronic Comparison

The central hypothesis for cross-reactivity is the potential for the antibody's paratope to recognize an epitope shared between NNN and pyridine-N-oxide derivatives.

  • N-Nitrosonornicotine (NNN): Features a pyridine ring linked to a nitrosated pyrrolidine ring. The key functional group is the N-nitroso moiety (-N=O).[1][11]

  • Pyridine-N-Oxide Derivatives: These compounds contain a pyridine ring where the nitrogen atom is oxidized.[12][13] The N-oxide group is a strong hydrogen bond acceptor and significantly influences the molecule's electronic distribution.[6]

While sterically different, the polarized nature of both the N=O and N⁺-O⁻ groups could present similar electrostatic surfaces to an antibody binding site, particularly if the binding is dominated by polar interactions rather than precise shape complementarity.

Part 2: A Comparative Guide to Experimental Methodologies

No single method provides a complete picture of cross-reactivity. Therefore, a multi-pronged approach is recommended, combining a primary quantitative method with secondary confirmatory techniques. We will compare three industry-standard methods: Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting.

Workflow for Cross-Reactivity Assessment

The following diagram outlines a logical workflow for a comprehensive cross-reactivity study.

G cluster_0 Phase 1: Planning & Prediction cluster_1 Phase 2: Quantitative Screening cluster_2 Phase 3: In-Depth Kinetic Analysis cluster_3 Phase 4: Confirmation & Validation A Structural Analysis (NNN vs. Pyridine-N-Oxides) B Select Potential Cross-Reactants A->B C Competitive ELISA B->C D Calculate IC50 & % Cross-Reactivity C->D E Surface Plasmon Resonance (SPR) D->E For significant cross-reactants H Final Data Synthesis & Comparison Report D->H F Determine Binding Affinity (KD) & Kinetic Rates (ka, kd) E->F G Western Blot (Specificity Check using NNN-Protein Conjugate) F->G Confirm specificity F->H G->H

Caption: Experimental workflow for assessing antibody cross-reactivity.

Competitive ELISA: The Quantitative Workhorse

Expertise & Rationale: Competitive ELISA is the most common and robust method for quantifying the cross-reactivity of antibodies against small molecules (haptens) like NNN. Its principle relies on the competition between a fixed amount of labeled or immobilized antigen and a variable amount of unlabeled test compound (the potential cross-reactant) for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the test compound required to inhibit the signal by 50% (IC50) to the IC50 of the primary analyte (NNN).

G cluster_0 High NNN Concentration (Low Signal) cluster_1 High Pyridine-N-Oxide Concentration (Low Signal if Cross-Reactive) cluster_2 Low Competitor Concentration (High Signal) A NNN (Competitor) Ab Anti-NNN Ab A->Ab Binds freely Plate1 Immobilized NNN-Protein Conjugate B Pyridine-N-Oxide (Test Compound) Ab2 Anti-NNN Ab B->Ab2 Binds freely Plate2 Immobilized NNN-Protein Conjugate Ab3 Anti-NNN Ab Plate3 Immobilized NNN-Protein Conjugate Ab3->Plate3 Binds to plate Enzyme Enzyme-Linked Secondary Ab Plate3->Enzyme Substrate Substrate Enzyme->Substrate Converts Signal Colorimetric Signal Substrate->Signal

Caption: Principle of competitive ELISA for cross-reactivity testing.

  • Plate Coating: Coat a 96-well high-binding microplate with an NNN-protein conjugate (e.g., NNN-BSA) at 1-2 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Incubate overnight at 4°C.[14]

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature (RT).[15]

  • Washing: Repeat the washing step.

  • Competition Reaction:

    • Prepare serial dilutions of NNN standard and each pyridine-N-oxide derivative in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).

    • In separate tubes, mix 50 µL of each standard/derivative dilution with 50 µL of the primary anti-NNN antibody (at a pre-determined optimal dilution). Incubate for 30 minutes at RT.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG) diluted in Blocking Buffer. Incubate for 1 hour at RT.

  • Washing: Repeat the washing step (5 times).

  • Substrate Development: Add 100 µL/well of TMB substrate solution. Incubate in the dark at RT for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 2 N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Fit a four-parameter logistic curve to determine the IC50 for NNN and each derivative. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of NNN / IC50 of Test Compound) * 100

Surface Plasmon Resonance (SPR): For Kinetic and Affinity Insights

Expertise & Rationale: SPR is a powerful, label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[16][17] While ELISA provides a single endpoint value (IC50), SPR reveals the dynamics of the interaction.[18] This is crucial because two compounds might have similar affinities (and thus similar IC50s) but achieve them through very different on- and off-rates, which can have significant implications for assay performance. In a cross-reactivity context, SPR can be used in a competition format to precisely measure the binding affinity (KD) of the antibody for the pyridine-N-oxide derivatives.

  • Chip Preparation: Immobilize an NNN-protein conjugate onto a sensor chip (e.g., a CM5 chip via amine coupling) to a level of ~2000 Response Units (RU).

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).

  • Antibody Binding: Determine the concentration of the anti-NNN antibody that gives a stable signal of approximately 100-200 RU when injected over the NNN-conjugated surface. This is your working antibody concentration.

  • Competition Analysis:

    • Prepare serial dilutions of the pyridine-N-oxide derivatives in running buffer.

    • For each analysis cycle, inject a pre-incubated mixture of the anti-NNN antibody (at the fixed working concentration) and one dilution of the test derivative over the sensor surface.

    • Include a control cycle with only the antibody and running buffer to establish the maximum binding signal (Rmax).

  • Data Acquisition: Record the sensorgram for each injection, which shows the binding response over time.

  • Regeneration: After each cycle, regenerate the sensor surface using a low pH glycine solution or other appropriate regeneration buffer to remove the bound antibody.

  • Data Analysis:

    • Measure the steady-state response (Req) for each concentration of the test derivative.

    • Plot the Req values against the log of the derivative concentration and fit the data to a suitable binding isotherm model to calculate the affinity constant (KD). A lower KD value indicates a stronger binding interaction.

Western Blotting: A Qualitative Specificity Check

Expertise & Rationale: While not a primary tool for quantifying cross-reactivity of small molecules, Western Blotting can serve as an excellent qualitative control to confirm antibody specificity.[19][20] By running different protein conjugates (e.g., NNN-BSA vs. a pyridine-N-oxide-BSA conjugate) on a gel and probing with the anti-NNN antibody, one can visually assess if the antibody binds to the non-target conjugate. This provides a self-validating check on the results obtained from ELISA and SPR.

  • Sample Preparation: Prepare samples of NNN-BSA, a pyridine-N-oxide-BSA conjugate, and unconjugated BSA (as a negative control). Denature the samples in Laemmli buffer.

  • SDS-PAGE: Separate the protein samples by size on a 10-12% polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

  • Blocking: Block the membrane for 1 hour at RT in Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T).

  • Primary Antibody Incubation: Incubate the membrane with the anti-NNN antibody at its optimal dilution in Blocking Buffer, typically overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane 3 times for 5-10 minutes each in TBS-T.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Interpretation: A strong band in the NNN-BSA lane and no (or very faint) bands in the pyridine-N-oxide-BSA and BSA lanes would indicate high specificity. The presence of a significant band in the pyridine-N-oxide-BSA lane confirms cross-reactivity.

Part 3: Data Synthesis and Comparative Analysis

The ultimate goal is to synthesize the data from these methods into a clear, comparative guide. A summary table is the most effective way to present quantitative findings.

Comparative Data Summary Table
Compound TestedStructureCompetitive ELISASurface Plasmon Resonance (SPR)Western Blot
IC50 (nM) % Cross-Reactivity Affinity (KD) (nM)
NNN (Control) [Structure of NNN]15.2100%5.8
Pyridine-N-oxide [Structure]1,8500.82%710
4-Nitropyridine-N-oxide [Structure]9751.56%350
2-Chloropyridine-N-oxide [Structure]> 10,000< 0.15%No Binding Detected
4-Methylpyridine-N-oxide [Structure]8,2000.19%> 1000

Note: Data presented are hypothetical and for illustrative purposes.

Interpretation of Results:

  • ELISA Data: The % cross-reactivity provides a direct comparison. A value below 1% is generally considered low, while values above 5-10% may be significant depending on the assay's intended use. The validation of such analytical procedures should adhere to established guidelines to ensure they are suitable for their purpose.[8][22][23]

  • SPR Data: The KD value provides a more nuanced measure of binding strength. A low KD indicates high affinity. Comparing the KD for NNN to the KD for the derivatives gives a quantitative measure of the difference in binding strength. An antibody with a KD of 5.8 nM for NNN but >700 nM for the derivatives shows excellent specificity.

  • Western Blot Data: This provides a clear visual confirmation. The "Faint Signal" for 4-Nitropyridine-N-oxide corroborates the higher cross-reactivity seen in ELISA and the lower (but measurable) affinity in SPR, demonstrating concordance across methods.

Conclusion: A Framework for Ensuring Assay Integrity

The assessment of antibody cross-reactivity is not merely a procedural step but a fundamental requirement for the validation of any immunoassay.[24] This guide provides a multi-faceted strategy for evaluating the interaction between anti-NNN antibodies and pyridine-N-oxide derivatives.

  • For high-throughput screening and initial assessment, Competitive ELISA is the method of choice due to its scalability and cost-effectiveness.

  • For a detailed mechanistic understanding of binding interactions, Surface Plasmon Resonance is unparalleled, offering critical kinetic and affinity data that complements ELISA findings.[16][25]

  • For a definitive, qualitative confirmation of specificity, Western Blotting serves as an indispensable validation tool.

By integrating these methodologies, researchers can confidently characterize the specificity of their NNN antibodies, ensuring that the data generated is accurate, reproducible, and trustworthy. Adherence to rigorous validation principles, as outlined by regulatory bodies like the FDA and in ICH guidelines, is paramount for any analytical procedure intended for research or clinical use.[26][27][28]

References

  • ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. [Link]

  • Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Wikipedia. Pyridine-N-oxide. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Boster Bio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • ResearchGate. Fig. S1 The structures of pyridine N-oxide derivatives. [Link]

  • GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. [Link]

  • PMC. (2022, September 23). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. [Link]

  • PubMed. (2018, December 14). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • Precision Biosystems. (2025, February 15). Primary Antibody Selection for Western Blotting. [Link]

  • Arkivoc. Recent trends in the chemistry of pyridine N-oxides. [Link]

  • PubChem. Pyridine N-Oxide. [Link]

  • StatPearls - NCBI. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • U.S. Food and Drug Administration. (2017, February 8). FDA Draft Guidance on Immunogenicity Testing. [Link]

  • Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis. [Link]

  • LICORbio. Developing a 3-Color Western Blot. [Link]

  • Wikipedia. N-Nitrosonornicotine. [Link]

  • RIVM. (2018, March 2). NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). [Link]

  • MDPI. (2019, January 9). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PubChem. N-Nitrosonornicotine. [Link]

  • BioPharm International. (2026, February 17). Method Validation Guidelines. [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. Cross‐coupling reaction between pyridine N‐oxide derivatives and a variety of ethers. [Link]

  • PubMed. (2005, February 15). Pyridine N-oxide Derivatives: Unusual anti-HIV Compounds With Multiple Mechanisms of Antiviral Action. [Link]

  • Google Patents.
  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

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Comparative

Establishing Limits of Detection for 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium: A Comparative Guide

This guide provides a comprehensive framework for establishing the limit of detection (LOD) for 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium, a specific N-nitroso compound. Given the classification of many nitrosami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing the limit of detection (LOD) for 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium, a specific N-nitroso compound. Given the classification of many nitrosamines as probable human carcinogens, the imperative to detect and quantify them at trace levels in pharmaceutical products is a critical aspect of ensuring patient safety.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical methodologies and detailed protocols grounded in scientific and regulatory principles.

While specific data for 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium is not widely published, the principles and techniques discussed herein are based on established best practices for the broader class of N-nitrosamine impurities. The compound is structurally related to N'-Nitrosonornicotine, a toxic chemical found in tobacco, differing by the N-oxide on the pyridine ring.[5][6][7] This structural similarity underscores the importance of sensitive detection methods.

The Regulatory Imperative and the Science of LOD

The detection of various nitrosamine impurities in widely used medications has led to significant regulatory scrutiny and product recalls.[3][8] Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now mandate stringent control of these impurities.[1][8][9] A cornerstone of this control is the establishment of a reliable limit of detection (LOD) for the analytical methods used.

The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a framework for determining the LOD.[10][11][12][13]

Several approaches are recognized for determining the LOD:

  • Visual Evaluation: The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.

  • Signal-to-Noise (S/N) Ratio: This approach compares the signal from samples with low concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.

  • Standard Deviation of the Response and the Slope: The LOD is calculated based on the standard deviation of the blank and the slope of the calibration curve. The formula is: LOD = 3.3 * (σ / S) Where:

    • σ = the standard deviation of the response (often from blank measurements)

    • S = the slope of the calibration curve

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount for achieving the ultra-low detection limits required for nitrosamines, often in the parts-per-billion (ppb) range.[9][14][15] The selection depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix.[1][15]

dot graph TD { subgraph Analytical Techniques A[HPLC-UV] B[GC-MS/MS] C[LC-MS/MS] end

} caption: Comparison of key analytical techniques.

Technique Principle Typical LOD Range (for various nitrosamines) Advantages Disadvantages
HPLC-UV Chromatographic separation followed by detection using UV-Vis absorbance.>100 ppbSimple, widely available, cost-effective.Lacks the sensitivity and selectivity required for trace-level genotoxic impurities.[1] Not suitable for regulatory compliance.
GC-MS/MS Separation of volatile compounds followed by mass spectrometric detection.[9]0.1 - 5 ppb[14][16]High sensitivity and selectivity.[9] Well-established for small, volatile nitrosamines like NDMA and NDEA.[1]Requires analyte to be volatile and thermally stable. Potential for on-column degradation. May require derivatization.
LC-MS/MS Chromatographic separation of compounds in liquid phase followed by tandem mass spectrometry detection.0.05 - 2 ppb[17][18]Gold Standard .[8] High sensitivity and selectivity for a wide range of nitrosamines, including non-volatile and complex structures.[2][8][19]Can be susceptible to matrix effects (ion suppression/enhancement).[15] Higher equipment cost.

For a novel, potentially non-volatile N-nitroso compound like 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocally recommended technique . Its superior sensitivity and applicability to a broad range of compound polarities and volatilities make it the most robust choice for meeting stringent regulatory requirements.[2][8]

Experimental Protocol: LOD Establishment for 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium using LC-MS/MS

This protocol outlines a systematic approach to developing a method and establishing the LOD. The causality behind each choice is explained to provide a deeper understanding of the process.

dot graph G { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368"];

subgraph "Phase 1: Method Development" { A [label="Standard & Sample Prep"]; B [label="LC Optimization"]; C [label="MS/MS Optimization (MRM)"]; A -> B -> C; }

subgraph "Phase 2: LOD Determination" { D [label="Prepare Spiked Samples at Low Concentrations"]; E [label="Analyze Replicates (n≥6)"]; F [label="Calculate Signal-to-Noise Ratio"]; G [label="Establish LOD (S/N ≥ 3)"]; D -> E -> F -> G; }

C -> D [label="Optimized Method", style=dashed, color="#34A853"]; G -> H [label="LOD Confirmed", style=dashed, color="#EA4335"]; H [label="Proceed to Full Method Validation (ICH Q2)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"];

{rank=same; A; D;} } caption: Workflow for LOD establishment using LC-MS/MS.

Part 1: Materials and Reagents
  • Reference Standard: 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium (if available) or a suitable surrogate like N'-Nitrosonornicotine.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-N'-Nitrosonornicotine) is ideal to correct for matrix effects and variability.[20]

  • Solvents: HPLC or LC-MS grade water, methanol, and acetonitrile.

  • Additives: Formic acid or ammonium formate for mobile phase modification.

  • Drug Product/Substance Matrix: The actual material that will be tested.

Part 2: Instrumentation
  • UHPLC/HPLC System: Capable of generating reproducible gradients.

  • Tandem Quadrupole Mass Spectrometer (MS/MS): Equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is often suitable for polar, ionizable compounds.[8]

Part 3: Method Development Workflow
  • Analyte Characterization & MS/MS Optimization:

    • Rationale: To find the most sensitive and specific mass transitions (precursor ion → product ion) for the analyte and internal standard. This is the foundation of a selective LC-MS/MS method.

    • Procedure:

      • Prepare a ~1 µg/mL solution of the reference standard in a suitable solvent (e.g., 50:50 methanol:water).

      • Infuse the solution directly into the mass spectrometer.

      • In positive ion mode (due to the pyridine nitrogen), identify the protonated molecular ion [M+H]+.

      • Perform a product ion scan on the [M+H]+ precursor to identify stable, high-intensity fragment ions.

      • Select at least two Multiple Reaction Monitoring (MRM) transitions (one for quantification, one for confirmation) and optimize collision energies for each.[21]

  • Chromatographic (LC) Development:

    • Rationale: To achieve a sharp, symmetrical peak for the analyte, free from interference from the drug substance/product matrix. Good retention is needed to move the analyte away from the solvent front where ion suppression is most severe.

    • Procedure:

      • Screen different reversed-phase C18 columns.

      • Develop a gradient elution method using mobile phases with a low pH (e.g., 0.1% formic acid in water/acetonitrile). The acidic conditions ensure the pyridine nitrogen is protonated, leading to good peak shape and ESI response.

      • Inject a high-concentration standard to establish the retention time.

      • Inject a blank matrix extract to identify potential interferences at the analyte's retention time.

      • Optimize the gradient to ensure the analyte peak is well-resolved and elutes with a reasonable run time.

  • Sample Preparation:

    • Rationale: To efficiently extract the analyte from the drug product matrix while minimizing co-extracted components that cause ion suppression.

    • Procedure:

      • Accurately weigh the drug product/substance.

      • Add a suitable extraction solvent (e.g., methanol or dichloromethane).[22]

      • Spike with the internal standard at a fixed concentration.[20]

      • Vortex/sonicate to dissolve/extract.

      • Centrifuge to pelletize excipients.

      • Filter the supernatant before injection. For complex matrices, a Solid-Phase Extraction (SPE) cleanup step may be necessary.

Part 4: LOD Determination (Signal-to-Noise Approach)
  • Prepare a Spiking Solution: Create a stock solution of the analyte and serially dilute it to prepare low-level spiking solutions.

  • Spike the Matrix: Prepare a series of spiked drug product samples at concentrations expected to be near the LOD (e.g., 0.1, 0.2, 0.5, 1.0 ppb).

  • Analysis: Inject a blank matrix sample, followed by the spiked samples in increasing concentration.

  • Measurement:

    • Determine the background noise by measuring the standard deviation or peak-to-peak height in a region of the chromatogram near the expected retention time of the analyte in the blank sample.

    • Measure the signal height of the analyte peak in each of the spiked samples.

  • Calculation: Calculate the S/N ratio for each concentration. The lowest concentration that consistently produces a S/N ratio of ≥ 3 is the estimated LOD.

  • Confirmation: To confirm the LOD, prepare at least six independent samples spiked at the estimated LOD concentration and analyze them. The analyte should be reliably detected in all replicates.

Conclusion

Establishing a scientifically sound and defensible limit of detection is a non-negotiable step in the quality control of pharmaceuticals at risk for N-nitrosamine contamination. While various analytical tools are available, LC-MS/MS offers the unparalleled sensitivity and selectivity required to meet the stringent safety thresholds set by global health authorities.[2][8][19] By following a systematic approach that combines rigorous method development with established validation principles from guidelines like ICH Q2(R1), researchers can confidently establish LODs for specific impurities such as 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium, ultimately safeguarding patient health.

References

  • Nitrosamines by GC-MS/MS.OMCL Network.
  • Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • Nitrosamines Analysis with LC-MS/MS.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.Sigma-Aldrich.
  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.Restek, 2021.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • Determining Nitrosamines Using GC-MS/MS with Electron Ioniz
  • Nitrosamines Analysis in Pharmaceuticals.Agilent.
  • Executive Summary: Mastering Nitrosamines Analysis With Streamlined LC-MS/MS Solutions.Pharmaceutical Technology, 2025.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA, 2021.
  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.Shimadzu.
  • Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging M
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.European Medicines Agency, 1995.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.
  • Quality Guidelines.ICH.
  • Meeting the Evolving Need for Effective Nitrosamine Detection.Sannova Analytical, 2024.
  • Calculation of limit when more than one nitrosamine is identified.Veeva Connect, 2021.
  • Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS.Biblioteca IQS.
  • Inter-laboratory Comparison for the Analysis of N-Nitrosamines in Pharmaceutical Products.Benchchem.
  • Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS.PMC, 2022.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Winning Strategies to Develop an Analytical Method for Nitrosamines.LinkedIn, 2024.
  • Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method.MDPI, 2025.
  • Trends and Challenges in Nitrosamine Testing: Part Two.The Analytical Scientist, 2025.
  • 3-(1-Nitrosopyrrolidin-2-yl)pyridine | C9H11N3O | CID 27919.PubChem.
  • 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | C10H14N2O.PubChem.
  • 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412.PubChem.

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Validation

A Comparative Guide to the Metabolic Clearance of N-Nitrosonornicotine (NNN) and its N-oxide in Rodent Models

For researchers in toxicology, pharmacology, and drug development, understanding the metabolic fate of xenobiotics is paramount to assessing their safety and efficacy. This guide provides an in-depth comparison of the me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in toxicology, pharmacology, and drug development, understanding the metabolic fate of xenobiotics is paramount to assessing their safety and efficacy. This guide provides an in-depth comparison of the metabolic clearance rates of the tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN), and its metabolite, N'-nitrosonornicotine-1-N-oxide (NNN N-oxide), in rodent models. We will delve into the experimental data, the underlying metabolic pathways, and the methodologies used to derive these critical pharmacokinetic parameters.

Introduction: The Significance of NNN Metabolism

N'-nitrosonornicotine is a well-established potent carcinogen found in tobacco products, and its metabolic activation is a key step in its carcinogenic activity.[1] The primary routes of NNN metabolism involve cytochrome P450-mediated α-hydroxylation, which leads to the formation of DNA-reactive intermediates.[1] An alternative pathway is the N-oxidation of the pyridine ring, resulting in the formation of NNN N-oxide. This process is generally considered a detoxification pathway, as it produces a more polar and readily excretable metabolite, which is less carcinogenic than the parent compound.[2] Therefore, the balance between these metabolic pathways significantly influences the toxicological profile of NNN. A thorough understanding of the clearance rates of both NNN and its N-oxide metabolite is crucial for predicting their systemic exposure and potential for harm in preclinical rodent models, which are essential for human risk assessment.

Comparative Metabolic Clearance Data

CompoundRodent ModelKey Pharmacokinetic ParametersReference
NNN F344 Ratst₁/₂: 184 minutes (3.07 hours)[3]
Fischer Ratst₁/₂: 5.78 hours[4]
Sprague-Dawley Ratst₁/₂: 1.25 - 2.5 hours[5]
Syrian Golden Hamsterst₁/₂: 0.77 hours[4]
NNN N-oxide Various Rodent ModelsData Not Available: Direct pharmacokinetic studies on the clearance, volume of distribution, and half-life of NNN N-oxide have not been reported. It is known to be a urinary metabolite of NNN.[6]

Expert Insight: The variability in the reported half-life of NNN across different rat strains (F344 vs. Sprague-Dawley) highlights the importance of considering genetic differences in metabolic enzyme expression when designing and interpreting pharmacokinetic studies. The significantly shorter half-life in hamsters compared to rats suggests a more rapid metabolic clearance in this species.[4] While direct data for NNN N-oxide is lacking, its nature as a more polar metabolite suggests that it likely has a faster clearance rate and a shorter half-life than NNN.

Metabolic Pathways of NNN in Rodents

The metabolic fate of NNN in rodents is complex, with a delicate balance between activation and detoxification pathways. The following diagram illustrates the major metabolic routes.

G NNN N'-Nitrosonornicotine (NNN) alpha_hydroxylation α-Hydroxylation (CYP450-mediated) NNN->alpha_hydroxylation Activation N_oxidation N-Oxidation NNN->N_oxidation Detoxification DNA_adducts DNA Adducts (Carcinogenesis) alpha_hydroxylation->DNA_adducts NNN_N_oxide NNN N-oxide (Detoxification) N_oxidation->NNN_N_oxide excretion Urinary Excretion NNN_N_oxide->excretion

Metabolic pathways of NNN in rodents.

Causality in Metabolism: The primary activating pathway, α-hydroxylation, is catalyzed by cytochrome P450 enzymes and leads to the formation of unstable intermediates that can bind to DNA, initiating the carcinogenic process.[1] In contrast, N-oxidation creates a more water-soluble molecule that is more readily eliminated from the body, thus representing a detoxification route.[2][6] The relative rates of these competing pathways determine the overall carcinogenic potency of NNN in a given biological system.

Experimental Protocol for In Vivo Pharmacokinetic Analysis

To ensure the generation of reliable and reproducible data, a well-designed in vivo pharmacokinetic study is essential. The following protocol outlines a standard procedure for determining the metabolic clearance rates of NNN and its N-oxide in a rat model. This protocol is designed as a self-validating system, incorporating control groups and rigorous analytical methods.

Objective: To determine and compare the pharmacokinetic profiles of NNN and NNN N-oxide following intravenous administration in male Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • NNN and NNN N-oxide (analytical grade)

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., syringes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimation and Catheterization:

    • House rats in a controlled environment for at least one week prior to the study to allow for acclimatization.

    • Surgically implant catheters in the jugular vein (for dosing) and carotid artery (for blood sampling) to allow for stress-free and repeated sampling. Allow animals to recover for at least 48 hours post-surgery.

  • Dosing:

    • Divide rats into two groups: Group 1 to receive NNN and Group 2 to receive NNN N-oxide. A third vehicle control group is also recommended.

    • Administer a single intravenous (IV) bolus dose of the test compound via the jugular vein catheter. A typical dose might be in the range of 1-5 mg/kg, dissolved in a suitable vehicle. The IV route is chosen to ensure 100% bioavailability and allow for the direct assessment of systemic clearance.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the carotid artery catheter at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Place samples immediately into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of NNN and NNN N-oxide in rat plasma.[7]

    • Prepare calibration standards and quality control samples in blank rat plasma.

    • Extract the analytes from the plasma samples, typically using protein precipitation or liquid-liquid extraction.

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Half-life (t₁/₂): The time required for the concentration of the drug in the body to be reduced by half.

      • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total systemic exposure to the drug.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the described in vivo pharmacokinetic study.

G cluster_pre_study Pre-Study cluster_study Study Execution cluster_analysis Data Analysis acclimation Animal Acclimation catheterization Surgical Catheterization acclimation->catheterization dosing IV Dosing (NNN or NNN N-oxide) catheterization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing bioanalysis LC-MS/MS Analysis processing->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

Sources

Safety & Regulatory Compliance

Safety

3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium proper disposal procedures

OPERATIONAL GUIDE: Safe Handling & Disposal of 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium Part 1: Emergency Safety Profile & Hazard Identification Compound Identity: Common Name: NNN-1-N-oxide (Metabolite of N-Nit...

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL GUIDE: Safe Handling & Disposal of 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium

Part 1: Emergency Safety Profile & Hazard Identification

Compound Identity:

  • Common Name: NNN-1-N-oxide (Metabolite of N-Nitrosonornicotine)[1]

  • Chemical Class: Tobacco-Specific Nitrosamine (TSNA) / Pyridine N-Oxide

  • Primary Hazard: High Potency Carcinogen (IARC Group 1 Context).

    • Note: While specific SDS data for the N-oxide metabolite may be sparse, it must be handled with the same rigor as its parent compound, N-Nitrosonornicotine (NNN), a potent esophageal and nasal carcinogen.

Critical Warning: Nitrosamines are highly lipophilic and can penetrate standard nitrile gloves rapidly. They are alkylating agents capable of modifying DNA without direct metabolic activation in some tissues.

ParameterSpecification
Containment Level OEB 5 / BSL-2+ (Handle in Glovebox or Class II Type B2 BSC)
Skin Absorption High. Double-gloving (Laminate/Nitrile) is mandatory.
Incompatibility Strong Oxidizers & Strong Bases. Do NOT use Bleach (Hypochlorite).
Waste Stream High-Hazard Incineration. Do not sewer.

Part 2: Operational Handling Procedures

Engineering Controls
  • Primary Barrier: All open handling (weighing, solubilization) must occur within a Class II, Type B2 Biological Safety Cabinet (100% exhaust) or a Static-Dissipative Glovebox .

  • Secondary Barrier: Use a secondary containment tray (stainless steel or chemically resistant polypropylene) inside the hood to capture any potential spills.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving protocol is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil+).

    • Rationale: Standard thin nitrile offers <15 minutes of breakthrough protection against dissolved nitrosamines.

  • Respiratory: If engineering controls are breached or for spill cleanup, use a PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges.

Part 3: Disposal & Deactivation Protocols

Directive: Commercial incineration is the only acceptable method for bulk disposal. Chemical deactivation is reserved for spill cleanup and surface decontamination .

Workflow A: Commercial Disposal (Standard)

Do not commingle this compound with general organic solvents. It requires a segregated waste stream to prevent the formation of secondary nitrosamines in waste drums.

DisposalWorkflow Start Waste Generation (Solid or Liquid) Segregate Segregate Stream (Do NOT mix with Oxidizers) Start->Segregate Container Container Selection Amber Glass (Light Sensitive) PTFE-lined Cap Segregate->Container Label Labeling 'High Hazard: Carcinogen' 'Nitrosamine Contaminated' Container->Label Pack Lab Pack Vermiculite Absorbent Label->Pack Vendor Licensed Vendor (High Temp Incineration) Pack->Vendor

Figure 1: Commercial disposal decision logic for NNN-1-N-oxide.

Workflow B: Chemical Deactivation (Spills & Glassware)

STOP: Do NOT use Sodium Hypochlorite (Bleach).

  • Scientific Rationale: Hypochlorite can cleave the molecule but often generates secondary chloramines or diazo compounds, which are volatile and toxic.

Approved Method: Hydrobromic Acid (HBr) in Glacial Acetic Acid.

  • Mechanism:[2][3] This method, validated by Lunn & Sansone, denitrosates the compound, cleaving the

    
     bond to yield the corresponding amine and nitrosyl bromide (which decomposes).
    

Step-by-Step Deactivation Protocol:

  • Preparation: In a fume hood, prepare a solution of 3% Hydrobromic Acid (HBr) in Glacial Acetic Acid .

  • Application:

    • For Spills: Cover the spill with absorbent pads. Slowly pour the deactivation solution over the pads. Let stand for 30 minutes .

    • For Glassware: Fully immerse glassware in the solution. Soak for 1 hour .

  • Neutralization:

    • Cautiously neutralize the mixture with 50% Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate. Warning: This is highly exothermic. Add base slowly and use an ice bath if necessary.

  • Verification: Check pH to ensure it is neutral (pH 7).

  • Final Cleanup: Collect the neutralized slurry into a hazardous waste container labeled "Deactivated Nitrosamine Waste."

Part 4: Deactivation Mechanism Visualization

The following diagram illustrates the chemical logic behind using HBr/Acetic Acid versus the risks of using Bleach.

DeactivationChemistry cluster_Wrong INCORRECT METHOD (Bleach) cluster_Right CORRECT METHOD (Lunn & Sansone) Compound NNN-1-N-oxide (Nitrosamine Target) Bleach NaOCl (Bleach) Compound->Bleach Oxidation Reagent HBr in Glacial Acetic Acid Compound->Reagent Acid Catalysis Toxic Chloramines / Hydrazines (Toxic/Volatile Byproducts) Bleach->Toxic Cleavage Intermediate Denitrosation (Cleavage of N-NO bond) Reagent->Intermediate Safe Innocuous Amine + NOBr (Safe for Disposal) Intermediate->Safe Decomposition

Figure 2: Chemical pathway comparison for deactivation. Note the generation of toxic byproducts with hypochlorite.

References

  • Lunn, G., & Sansone, E. B. (1988).[4] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Detailed protocols for Nitrosamine destruction using HBr).

  • International Agency for Research on Cancer (IARC). (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[1][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89. Link

  • National Institutes of Health (NIH) - PubChem. (2024). N-Nitrosonornicotine (NNN) Safety Data. Link

  • Occupational Safety and Health Administration (OSHA). (2024). N-Nitrosodimethylamine and other Nitrosamines Standard (29 CFR 1910.1003). Link

Sources

Handling

High-Containment Safety Protocol: Handling 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium

Executive Summary & Hazard Characterization Do not treat this compound as a standard reagent. 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium is chemically identified as N'-Nitrosonornicotine-1-N-oxide (NNN-1-N-oxide)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Do not treat this compound as a standard reagent. 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium is chemically identified as N'-Nitrosonornicotine-1-N-oxide (NNN-1-N-oxide) . It is a metabolite and structural analog of N-Nitrosonornicotine (NNN), an IARC Group 1 Carcinogen .

While N-oxidation is often a detoxification pathway, this compound remains a genotoxic nitrosamine derivative . It possesses high acute oral toxicity and the capacity to alkylate DNA. The primary risks are dermal absorption (lipophilic nature) and inhalation of particulates during weighing.

Core Directive: All handling must occur under the assumption that this compound is a potent human carcinogen. The goal of this protocol is zero exposure .

The "Barrier Analysis" PPE Strategy

Standard laboratory PPE (single nitrile gloves, cotton coat) is insufficient for nitrosamines due to their high permeation rates and genotoxic potential. We utilize a "Redundant Barrier" system.

PPE Specification Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Primary Hand Laminate Film (Silver Shield/4H) Critical: Nitrosamines can permeate standard nitrile in <15 mins. Laminate film provides >480 min breakthrough time.
Secondary Hand 5-8 mil Nitrile (Outer Layer) Provides dexterity and protects the clumsy laminate liner from tears. Acts as a "sacrificial layer" for gross contamination.
Respiratory Fume Hood (Primary) or PAPR Mandatory: Handle only in a certified chemical fume hood. If working with powders outside a hood (not recommended), a Powered Air Purifying Respirator (PAPR) with HEPA filters is required. N95s are insufficient for high-toxicity carcinogens.
Body Tyvek® Lab Coat/Coverall Cotton coats absorb liquids, holding carcinogens against the skin. Tyvek repels liquids and particulates.
Eye/Face Chemical Splash Goggles Safety glasses allow side-entry of aerosols. Goggles provide a sealed environment.

Operational Workflow: The "Clean-Dirty-Clean" Loop

This workflow is designed to prevent cross-contamination from the "Hot Zone" (Fume Hood) to the "Cold Zone" (General Lab).

SafetyProtocol cluster_prep Phase 1: Preparation cluster_ops Phase 2: The Hot Zone (Fume Hood) cluster_exit Phase 3: Exit Strategy RiskAssessment Risk Assessment (Verify Quantities) Donning Donning Sequence (Tyvek -> Goggles -> Dbl Gloves) RiskAssessment->Donning Weighing Weighing/Solubilization (Use Anti-Static Gun) Donning->Weighing Enter Hood Reaction Experimental Procedure Weighing->Reaction Decon Primary Decon (Wipe containers with 10% Bleach) Reaction->Decon Doffing Doffing Sequence (Beak Method) Decon->Doffing Exit Hood Wash Hand Wash (Soap/Water 20s) Doffing->Wash

Figure 1: Operational workflow ensuring containment of NNN-1-N-oxide within the fume hood.

Step-by-Step Handling Protocol

A. Donning (Putting on PPE)
  • Body: Don Tyvek lab coat. Ensure cuffs are elasticized or knit.

  • Eyes: Don chemical splash goggles.

  • Hands (Layer 1): Don Laminate (Silver Shield) gloves. These are loose-fitting.

  • Hands (Layer 2): Don Nitrile gloves over the laminate gloves. Tape the outer nitrile glove cuff to the Tyvek sleeve to create a seal.

B. The "Invisible Plane" Rule

Once your hands enter the fume hood, they never leave until the procedure is complete or gloves are changed.

  • Technique: Treat the plane of the fume hood sash as an invisible wall.

  • Solids Handling: This compound is likely a solid salt. Use an anti-static gun before weighing to prevent electrostatic dispersal of the powder.

  • Solvent Choice: Dissolve the solid immediately. Solutions are easier to contain than buoyant powders.

C. Doffing (Removal) - The Critical Failure Point

Most exposures occur during removal of contaminated PPE.

  • Outer Gloves: While still in the hood, remove the outer nitrile gloves using the "Beak Method" (pinch outside, pull off inside-out). Discard in hazardous waste inside the hood.

  • Decon: Wipe the inner laminate gloves with a solvent-dampened wipe (ethanol/methanol), then discard the wipe.

  • Exit: Remove hands from the hood.

  • Goggles/Coat: Remove goggles, then the Tyvek coat (rolling it inside out).

  • Inner Gloves: Remove laminate gloves last, touching only the inside.

  • Wash: Immediately wash hands with soap and water. Do not use ethanol on bare skin , as it increases skin permeability to any remaining nitrosamines.

Disposal & Deactivation

Do not use standard drain disposal. Nitrosamines are environmental pollutants and potent carcinogens.

Waste Stream Management
Waste TypeDisposal Method
Solid Waste Collect in a dedicated "Cytotoxic/Carcinogen" bag. Label clearly: Contains Genotoxic Carcinogen.
Liquid Waste Segregate into a glass bottle. Do not mix with oxidizers (unless part of a specific deactivation protocol).
Sharps Single-use disposal containers. Do not recap needles.
Deactivation (Spill Response)

If a spill occurs, simple wiping is insufficient.

  • Cover: Cover spill with absorbent pads.

  • Deactivate: Apply a solution of 10% Sodium Hypochlorite (Bleach) or a mixture of Hydrobromic acid in Glacial Acetic Acid (only if trained—this is hazardous). For most minor spills, UV light (254 nm) degrades nitrosamines, but chemical oxidation is faster.

  • Clean: Wipe up with absorbent material. Double bag all waste.

  • Incineration: The only guaranteed destruction method is high-temperature incineration (>1000°C). Ensure your waste contractor is aware of the specific chemical identity.

References & Authority

  • PubChem. 3-(1-Nitrosopyrrolidin-2-yl)pyridine (NNN) Compound Summary. National Library of Medicine. [Link]

  • International Agency for Research on Cancer (IARC). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium
Reactant of Route 2
Reactant of Route 2
3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium
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